Cyclopropane-1,2,3-tricarboxylic Acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
cyclopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRSBTTXOHPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964010 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48126-70-1 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Cyclopropane-1,2,3-tricarboxylic acid chemical properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a unique cyclic molecule characterized by a three-membered carbon ring with three carboxylic acid functional groups. Its rigid structure and multiple reactive sites make it a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, chemical reactivity, and synthetic considerations. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and potential application.
Chemical and Physical Properties
This compound is a colorless, crystalline solid that is soluble in water. The presence of three carboxylic acid groups imparts acidic properties to the molecule. The trans configuration of the carboxyl groups is noted to contribute to its stability.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆O₆ | |
| Molecular Weight | 174.11 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 48126-70-1 | |
| Computed LogP | -0.8976 | |
| Topological Polar Surface Area | 111.9 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 3 |
Chemical Reactivity
The chemical behavior of this compound is primarily dictated by its carboxylic acid functional groups. Key reactions include esterification and decarboxylation.
Esterification
The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is a fundamental transformation for modifying the molecule's solubility, polarity, and potential for further chemical elaboration.
Decarboxylation
Upon heating, this compound can undergo decarboxylation, leading to the loss of one or more carboxyl groups as carbon dioxide. The specific conditions and products of this reaction for this particular molecule are not well-documented but are a common reaction for polycarboxylic acids.
Experimental Protocols
Generalized Synthesis via Malonic Ester Pathway
While a specific protocol for this compound is not available, a common route to cyclopropane (B1198618) carboxylic acids is through a malonic ester synthesis approach. A potential, though unverified, conceptual pathway is outlined below.
Caption: Conceptual synthesis workflow for this compound.
Methodology:
-
Cyclization: A suitably substituted malonic ester derivative could be reacted with a 1,2-dihaloethane derivative in the presence of a strong base (e.g., sodium ethoxide) to form the cyclopropane ring with ester functionalities.
-
Hydrolysis: The resulting cyclopropane ester intermediate would then be hydrolyzed, typically using acidic or basic conditions followed by acidification, to yield the final this compound.
-
Purification: The final product would require purification, likely through recrystallization, to remove any unreacted starting materials or byproducts.
Generalized Fischer Esterification Protocol
This protocol describes the esterification of the carboxylic acid groups with an alcohol, using ethanol (B145695) as an example to produce triethyl cyclopropane-1,2,3-tricarboxylate.
Caption: Generalized workflow for Fischer esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound is involved in any specific biological signaling pathways. While other tricarboxylic acids, such as citric acid and isocitric acid, are key intermediates in the Krebs (Tricarboxylic Acid) cycle, this compound is not a known participant in this central metabolic pathway.
It is important to note that a similar, but distinct, molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle. Given the structural similarities, it is plausible that this compound could be investigated for similar enzyme inhibitory activities.
The general workflow for investigating a compound's potential interaction with a biological pathway is outlined below.
Synthesis of Cyclopropane-1,2,3-tricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of cyclopropane-1,2,3-tricarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its rigid, trifunctionalized cyclic scaffold. This document details the primary synthetic pathways, including the preparation of key intermediates, and provides in-depth experimental protocols. Quantitative data is presented in tabular format for clarity, and logical workflows are illustrated using process diagrams.
Introduction
This compound is a versatile building block, offering a compact and stereochemically defined core for the construction of complex molecular architectures. Its three carboxylic acid groups provide multiple points for derivatization, making it a valuable synthon in the development of novel therapeutic agents and functional materials. This guide focuses on a robust and high-yielding synthetic route commencing from readily available starting materials.
Synthetic Strategy Overview
The principal synthetic route involves a two-step process:
-
Cyclopropanation: The formation of the cyclopropane (B1198618) ring is achieved through a copper-catalyzed reaction of a diazo compound with a fumarate (B1241708) ester. Specifically, the synthesis of triethyl cyclopropane-1,2,3-tricarboxylate from ethyl diazoacetate and diethyl fumarate is a well-established method, tracing back to the pioneering work of Buchner. A modern, high-yield protocol is detailed herein.
-
Hydrolysis: The resulting triester is subsequently hydrolyzed under basic conditions to afford the target this compound.
The overall synthetic workflow is depicted below.
Experimental Protocols
Synthesis of Ethyl Diazoacetate
Warning: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood behind a safety shield. Avoid heating the neat compound, and do not use ground glass joints.
This procedure is adapted from established methods for the diazotization of glycine ethyl ester.
Reaction Scheme:
H₂N-CH₂-COOEt·HCl + NaNO₂ --(H₂SO₄, CH₂Cl₂/H₂O)--> N₂=CH-COOEt
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Glycine ethyl ester hydrochloride | 139.58 | 0.1 | 14.0 g |
| Sodium nitrite | 69.00 | 0.11 | 7.6 g in 25 mL H₂O |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 1 mL |
| Dichloromethane | 84.93 | - | 50 mL + 40 mL |
| Water | 18.02 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 10 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | q.s. |
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add glycine ethyl ester hydrochloride (14.0 g, 0.1 mol), water (20 mL), concentrated sulfuric acid (1 mL), and dichloromethane (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add the aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 25 mL of water) dropwise over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water (20 mL) and saturated sodium bicarbonate solution (2 x 10 mL) until the washings are neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and use the resulting solution of ethyl diazoacetate in dichloromethane directly in the next step. Do not attempt to concentrate the solution by heating.
Synthesis of Triethyl cyclopropane-1,2,3-tricarboxylate
This protocol is based on the method described in Chinese patent CN101844984A, which reports a high-yield synthesis.[1]
Reaction Scheme:
EtOOC-CH=CH-COOEt + N₂=CH-COOEt --(CuCl, Dichloroethane)--> Triethyl cyclopropane-1,2,3-tricarboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Ethyl diazoacetate solution (from step 3.1) | 114.10 | ~0.09 (assumed) | ~118 g solution |
| Diethyl fumarate | 172.18 | 0.1 | 17.2 g |
| Cuprous Chloride (CuCl) | 98.99 | - | 1.0 g |
| Dichloroethane | 98.96 | - | 50 mL |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add cuprous chloride (1.0 g) and dichloroethane (50 mL).
-
Heat the suspension to 40 °C with stirring.
-
To the dropping funnel, add the solution of ethyl diazoacetate in dichloromethane prepared in the previous step, along with diethyl fumarate (17.2 g, 0.1 mol).
-
Add the mixture from the dropping funnel to the reaction flask dropwise over 2 hours, maintaining the reaction temperature at 40 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 40 °C for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure (at low temperature) to remove the dichloromethane and dichloroethane.
-
The crude product is then purified by vacuum distillation. The patent CN101844984A reports collecting the product at a boiling point of 110-113 °C (pressure not specified, but likely reduced).[1] This procedure affords triethyl cyclopropane-1,2,3-tricarboxylate in high yield (reported as up to 95.1%).[1]
Stereochemistry Note: The reaction of ethyl diazoacetate with diethyl fumarate typically yields a mixture of cis and trans isomers of the resulting cyclopropane. The exact ratio can be influenced by the catalyst and reaction conditions. Further analysis would be required to determine the isomeric composition of the product from this specific protocol.
Hydrolysis of Triethyl cyclopropane-1,2,3-tricarboxylate
This is a general procedure for the saponification of a triester. The reaction should be monitored (e.g., by TLC or LC-MS) to determine completion.
Reaction Scheme:
Triethyl cyclopropane-1,2,3-tricarboxylate --(1. NaOH, H₂O/EtOH; 2. HCl)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Triethyl cyclopropane-1,2,3-tricarboxylate | 258.27 | 0.05 | 12.9 g |
| Sodium Hydroxide (B78521) | 40.00 | 0.20 | 8.0 g |
| Water | 18.02 | - | 50 mL |
| Ethanol (B145695) | 46.07 | - | 25 mL |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | As needed |
Procedure:
-
In a round-bottom flask, dissolve triethyl cyclopropane-1,2,3-tricarboxylate (12.9 g, 0.05 mol) in ethanol (25 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (this may take several hours; monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the tricarboxylic acid should form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
The crude product can be recrystallized from hot water or another suitable solvent to afford pure this compound.
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Catalyst/Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1. Diazotization | Ethyl diazoacetate | Glycine ethyl ester HCl, Sodium nitrite | H₂SO₄ | Dichloromethane/Water | 0-10 | ~1 | ~80-90 |
| 2. Cyclopropanation | Triethyl cyclopropane-1,2,3-tricarboxylate | Ethyl diazoacetate, Diethyl fumarate | CuCl | Dichloroethane | 40 | 2.5 | up to 95.1[1] |
| 3. Hydrolysis | This compound | Triethyl cyclopropane-1,2,3-tricarboxylate | NaOH, HCl | Water/Ethanol | Reflux | Variable | High |
Yield for step 3 is expected to be high but is dependent on the specific reaction conditions and purification.
Characterization Data (Predicted/Reported)
Triethyl cyclopropane-1,2,3-tricarboxylate:
-
Appearance: Colorless oil.
-
Boiling Point: 110-113 °C (at reduced pressure).[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 6H, OCH₂CH₃), 2.50-2.20 (m, 3H, cyclopropane-H), 1.30-1.20 (m, 9H, OCH₂CH₃). Note: The exact shifts and multiplicities will depend on the stereoisomeric ratio.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~61 (OCH₂), ~30 (cyclopropane-CH), ~14 (CH₃). Note: The number of signals will depend on the stereoisomer(s) present.
This compound:
-
Appearance: White crystalline solid.
-
¹H NMR (D₂O, 400 MHz): δ ~2.60-2.30 (m, 3H, cyclopropane-H). Note: The carboxylic acid protons are typically not observed in D₂O.
-
¹³C NMR (D₂O, 100 MHz): δ ~175 (C=O), ~32 (cyclopropane-CH).
Safety Considerations
-
Ethyl Diazoacetate: Highly toxic and potentially explosive. It is a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood behind a blast shield. Avoid heat, sparks, and friction. Do not distill neat.
-
Dichloromethane and Dichloroethane: Halogenated solvents that are harmful and suspected carcinogens. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE, including gloves and eye protection.
This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all institutional safety guidelines when performing chemical synthesis.
References
A Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cyclopropane-1,2,3-tricarboxylic acid, a molecule of significant interest in organic synthesis and biochemistry. Its unique strained ring structure and multiple functional groups make it a valuable building block and a tool for studying metabolic pathways. The cyclopropyl (B3062369) motif is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune pharmacological properties.[1][2]
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is This compound .[3][4] It is a cyclic tricarboxylic acid and a structural isomer of citric acid.[5]
The structure consists of a three-membered cyclopropane (B1198618) ring with a carboxylic acid group (-COOH) attached to each carbon atom.
Chemical Structure:
Physicochemical and Computed Properties
The properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility considerations and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 174.11 g/mol | [3][6] |
| Physical Form | Solid | |
| CAS Number | 48126-70-1, 705-35-1 (trans-isomer) | [3][5][6] |
| Purity | Typically ≥95-98% | [6] |
| Topological Polar Surface Area (TPSA) | 111.9 Ų | [6] |
| LogP | -0.8976 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 3 | [6] |
Synthesis and Experimental Protocols
The synthesis of cyclopropane-tricarboxylic acids can be challenging but is crucial for accessing this molecular scaffold. Several synthetic routes have been developed. Below is a representative protocol for a related compound, cyclopropane-1,1-dicarboxylic acid, which illustrates the general strategy of using a malonic ester derivative.
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This procedure details a one-pot conversion of diethyl malonate to the corresponding diacid using phase-transfer catalysis, which can be adapted for synthesizing related structures.[7]
Materials:
-
Diethyl malonate
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Triethylbenzylammonium chloride (phase-transfer catalyst)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent
Procedure:
-
To a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous NaOH.
-
At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.
-
To the resulting vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Continue vigorous stirring for 2 hours.
-
Transfer the reaction mixture to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.
-
Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated HCl, maintaining the temperature between 15°C and 25°C.
-
Transfer the acidified mixture to a 4-L separatory funnel and extract three times with 900 mL of ether.
-
Saturate the aqueous layer with NaCl and perform three additional extractions with 500 mL of ether.
-
Combine the organic layers, wash with 1 L of brine, and dry over MgSO₄.
-
Remove the solvent by rotary evaporation to yield a semi-solid residue.
-
Triturate the residue with 100 mL of benzene and filter the mixture to obtain the cyclopropane-1,1-dicarboxylic acid product as white crystals.[7]
A generalized workflow for this type of synthesis is illustrated below.
Applications in Drug Development and Biochemical Research
The rigid, three-dimensional structure of the cyclopropane ring makes it an attractive scaffold in medicinal chemistry.[5] It can act as a conformationally restricted peptide isostere, locking a portion of a molecule into a specific bioactive conformation.[8] This has been successfully applied in the design of novel renin inhibitors, where the cyclopropane moiety mimics the extended β-strand structure of peptide ligands.[8]
Inhibition of Metabolic Pathways
This compound is a known competitive inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.[9] Aconitase catalyzes the isomerization of citrate (B86180) to isocitrate. Due to its structural similarity to citrate, the cyclopropane analogue can bind to the enzyme's active site but lacks the necessary hydroxyl group for the reaction to proceed, thereby blocking the cycle.[9] This makes it an invaluable tool for studying metabolic flux and the consequences of TCA cycle disruption in various cellular models.
Experimental Protocol: Aconitase Activity Assay
This protocol outlines a general method for measuring aconitase activity and its inhibition using a spectrophotometric assay.
Principle: The activity of aconitase is measured in a coupled reaction. Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase (IDH) then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Cell or mitochondrial lysate (source of aconitase)
-
Tris-HCl buffer (pH 7.4)
-
Citrate solution (substrate)
-
Isocitrate dehydrogenase (IDH)
-
NADP⁺ solution
-
Manganese chloride (MnCl₂) or Magnesium chloride (MgCl₂) solution
-
This compound solution (inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Tris-HCl buffer, NADP⁺, MnCl₂, and IDH.
-
For inhibitor wells, add varying concentrations of this compound. For control wells, add buffer.
-
Add the cell or mitochondrial lysate containing aconitase to each well and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the citrate substrate to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Determine the degree of inhibition by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to calculate kinetic parameters such as the inhibitor constant (Ki).
References
- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C6H6O6 | CID 699248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - C6H6O6 | CSSB00000011541 [chem-space.com]
- 5. CAS 705-35-1: trans-cyclopropane-1,2,3-tricarboxylic acid [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Analysis of Cyclopropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic characterization of Cyclopropane-1,2,3-tricarboxylic acid. While experimental data for this specific molecule is not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on analogous compounds and functional group analysis. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and verification of this compound in research and drug development settings.
Introduction
This compound (C₆H₆O₆, Molar Mass: 174.11 g/mol ) is a small, cyclic molecule containing a strained three-membered ring and three carboxylic acid functional groups.[1] The stereochemistry of the carboxylic acid groups (cis or trans) significantly influences the molecule's symmetry and, consequently, its spectroscopic properties. Understanding these properties is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide presents the anticipated spectroscopic data and the methodologies to acquire it.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the expected quantitative data based on known spectral correlations for carboxylic acids and cyclopropyl (B3062369) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is dependent on solvent and concentration. The signal may be broad due to hydrogen bonding. |
| Cyclopropyl Methine (-CH) | 2.0 - 3.0 | Multiplet | The precise chemical shift and multiplicity will depend on the stereochemistry (cis/trans) and coupling with neighboring protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-C=O) | 170 - 185 | |
| Cyclopropyl Methine (-CH) | 20 - 35 | The strained nature of the cyclopropyl ring typically results in upfield chemical shifts compared to other aliphatic systems. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |
| C-H (Cyclopropane) | 3100 - 3000 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1740 - 1680 | Strong | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | Stretching |
| O-H (Carboxylic Acid) | 950 - 910 | Medium, Broad | Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Notes |
| 174 | [M]⁺ | Molecular ion peak. Its intensity may be low in electron ionization. |
| 157 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 129 | [M-COOH]⁺ | Loss of a carboxyl group. |
| 111 | [M-COOH-H₂O]⁺ | Subsequent loss of water. |
| 85 | [M-2(COOH)]⁺ | Loss of two carboxyl groups. |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic protons are exchangeable in protic solvents.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated to induce volatilization.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.
-
Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to gain structural information.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis processes.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid for Researchers and Drug Development Professionals
An In-depth Review of Chemical Properties, Synthesis, and Potential Biological Significance
Cyclopropane-1,2,3-tricarboxylic acid, a structurally unique cyclic molecule, presents considerable interest for researchers in medicinal chemistry and drug development. Its rigid cyclopropane (B1198618) core, adorned with three carboxylic acid groups, offers a constrained scaffold that can be exploited for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the available data on this compound, including its stereoisomers, physicochemical properties, and potential as an enzyme inhibitor.
Stereoisomers and CAS Numbers
This compound can exist in different stereoisomeric forms due to the arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring. The primary isomers are the trans, cis,cis, and cis,trans forms. The Chemical Abstracts Service (CAS) has assigned the following numbers for identification:
| Compound Name | CAS Number |
| This compound (general) | 48126-70-1 |
| trans-Cyclopropane-1,2,3-tricarboxylic acid | 705-35-1[1][2][3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The available data primarily pertains to the trans isomer.
| Property | trans-Cyclopropane-1,2,3-tricarboxylic acid | Reference |
| Appearance | Colorless, crystalline solid | [1][3] |
| Solubility | Soluble in water | [1][3] |
| Molecular Weight | 174.11 g/mol | [2] |
Quantitative data such as melting point and pKa values for any of the stereoisomers are not well-documented in publicly accessible literature. The presence of three carboxylic acid groups suggests that the molecule will have multiple pKa values, influencing its charge state at different physiological pHs.[1]
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound and its individual stereoisomers are not extensively reported. General methods for the synthesis of other cyclopropane derivatives exist, but a specific and reproducible protocol for this tricarboxylic acid is a clear area for future research and publication.
Characterization of the different stereoisomers would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool to distinguish between the cis and trans arrangements of the protons and carboxyl groups on the cyclopropane ring. However, no specific NMR data for this compound is currently available in the literature.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, its structural similarity to other known enzyme inhibitors provides a basis for predicting its potential therapeutic applications.
Enzyme Inhibition
The rigid structure of the cyclopropane ring makes it an attractive scaffold for designing enzyme inhibitors. Other cyclopropane-containing carboxylic acids have been shown to inhibit various enzymes. For example, the related, non-cyclic molecule, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known inhibitor of aconitase, a key enzyme in the citric acid (TCA) cycle. This inhibition disrupts cellular metabolism and highlights a potential mechanism of action for structurally similar compounds.
Given this precedent, it is plausible that this compound could also act as an inhibitor of enzymes within central metabolic pathways. Its three carboxyl groups could facilitate binding to the active sites of enzymes that process polycarboxylic acid substrates, such as those in the TCA cycle.
Potential Signaling Pathway Involvement
Inhibition of a key metabolic enzyme like aconitase would have significant downstream effects on cellular signaling. The disruption of the TCA cycle would lead to an accumulation of citrate (B86180) and a depletion of downstream metabolites, impacting cellular energy production and biosynthetic pathways.
To visualize a hypothetical experimental workflow for investigating the inhibitory effects of this compound on a target enzyme, the following diagram is presented:
Hypothetical workflow for enzyme inhibition studies.
Future Directions
The current body of knowledge on this compound is incomplete, presenting numerous opportunities for further research. Key areas for investigation include:
-
Development of robust synthetic protocols for the stereoselective synthesis of the cis,cis, cis,trans, and trans isomers.
-
Thorough physicochemical characterization of all stereoisomers, including determination of melting points, solubilities, and pKa values.
-
Comprehensive spectroscopic analysis , particularly NMR studies, to unambiguously assign the stereochemistry of each isomer.
-
Systematic screening for biological activity , focusing on enzyme inhibition, particularly enzymes of the TCA cycle and other metabolic pathways.
-
In-depth studies of the mechanism of action for any identified biological activities to elucidate the relevant signaling pathways.
References
An In-depth Technical Guide to the Stereoisomers of Cyclopropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-1,2,3-tricarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry, presents a fascinating case of stereoisomerism. Its rigid cyclopropane (B1198618) ring, combined with three carboxylic acid substituents, gives rise to distinct stereoisomers with unique three-dimensional arrangements and, consequently, differing physical, chemical, and biological properties. This guide provides a comprehensive overview of the stereochemistry, properties, and analytical considerations of these isomers, intended to support research and development in related fields.
Stereoisomerism of this compound
The stereochemistry of 1,2,3-trisubstituted cyclopropanes is determined by the relative orientation of the substituents on the three-membered ring. For this compound, there are two possible diastereomers: a cis (or syn) isomer and a trans (or anti) isomer.
-
cis-Cyclopropane-1,2,3-tricarboxylic acid: In this isomer, all three carboxylic acid groups are situated on the same face of the cyclopropane ring. This arrangement results in a plane of symmetry, rendering the molecule achiral. Therefore, the cis-isomer is a meso compound.
-
trans-Cyclopropane-1,2,3-tricarboxylic acid: In this isomer, one carboxylic acid group is on the opposite side of the ring relative to the other two. This arrangement lacks a plane of symmetry, making the molecule chiral. Consequently, the trans-isomer exists as a pair of enantiomers: (1R,2S,3S)-cyclopropane-1,2,3-tricarboxylic acid and (1S,2R,3R)-cyclopropane-1,2,3-tricarboxylic acid.
The relationship between these stereoisomers can be visualized as follows:
Caption: Stereoisomeric relationship of this compound.
Physical and Chemical Properties
| Property | cis-Isomer (meso) | trans-Isomer (Enantiomeric Pair) |
| Appearance | Data not available | Colorless, crystalline solid[1] |
| Solubility | Expected to be soluble in water | Soluble in water[1] |
| Melting Point | Data not available | Data not available |
| pKa Values | Data not available | Data not available |
Note: The lack of specific quantitative data in publicly accessible literature highlights an area for further experimental investigation.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not extensively documented. However, established methods for analogous compounds can be adapted.
Synthesis
A general approach to synthesizing 1,2,3-trisubstituted cyclopropanes often involves the cyclopropanation of a corresponding alkene. The stereoselectivity of this reaction (i.e., the ratio of cis to trans isomers) is highly dependent on the reaction conditions and the catalysts used.
Separation of Diastereomers (cis and trans)
A common strategy for separating cis and trans isomers of cyclopropane carboxylic acids involves fractional crystallization or chromatography. A patented method for related compounds suggests a process based on the differential solubility of their salts.[2]
Workflow for Diastereomer Separation:
Caption: General workflow for the separation of cis and trans diastereomers.
Resolution of trans-Isomer Enantiomers
The separation of the enantiomers of the trans-isomer (a process known as resolution) can be achieved through several methods:
-
Formation of Diastereomeric Salts: The racemic trans-acid can be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers.[3] For analogous trans-1,2-disubstituted cyclopropanes, chiral columns have been successfully employed.[3]
Workflow for Enantiomeric Resolution:
Caption: Common methods for the resolution of the trans-enantiomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for distinguishing between the stereoisomers of this compound.
-
¹H NMR: The proton NMR spectra are expected to be complex due to the rigid nature of the cyclopropane ring, leading to distinct chemical shifts and coupling constants for the cyclopropyl (B3062369) protons. The symmetry of the cis-isomer should result in a simpler spectrum compared to the less symmetrical trans-isomer. For the trans-isomer, the vicinal coupling constants (³JHH) between cis and trans protons on the cyclopropane ring are typically different, which can aid in stereochemical assignment.
-
¹³C NMR: The carbon NMR spectrum of the highly symmetrical cis-isomer is expected to show fewer signals than that of the trans-isomer, where all three cyclopropyl carbons are chemically non-equivalent.
Conclusion
The stereoisomers of this compound, comprising a meso cis-diastereomer and a chiral pair of trans-enantiomers, represent important targets for synthetic and analytical chemistry. While general principles of their stereochemistry and separation are understood from related compounds, a significant gap exists in the literature regarding specific physical properties and detailed experimental protocols for their synthesis and separation. This guide provides a framework based on available information and highlights the need for further research to fully characterize these intriguing molecules for their potential applications in drug development and materials science.
References
- 1. CAS 705-35-1: trans-cyclopropane-1,2,3-tricarboxylic acid [cymitquimica.com]
- 2. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 3. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropane Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) ring, a simple three-membered carbocycle, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character of its carbon-carbon bonds, confer remarkable and often advantageous characteristics to molecules that contain it. The incorporation of a cyclopropane unit can profoundly influence a compound's pharmacological profile, enhancing its metabolic stability, improving binding affinity to biological targets, increasing potency, and mitigating off-target effects. This technical guide provides a comprehensive overview of the biological activities of cyclopropane derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Diverse Biological Activities of Cyclopropane Derivatives
Cyclopropane-containing molecules have demonstrated a broad spectrum of biological activities, leading to their successful application in various therapeutic areas. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, a crucial feature for optimizing interactions with enzymes and receptors.
Enzyme Inhibition
Cyclopropane derivatives have been extensively explored as inhibitors of various enzymes. The strained ring can participate in covalent bond formation with active site residues, leading to irreversible inhibition. Furthermore, the rigid scaffold can orient functional groups for optimal non-covalent interactions within an enzyme's active site.
A notable example is Tranylcypromine (B92988) , a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, which is used as an antidepressant.[1][2] Its cyclopropylamine (B47189) structure is crucial for its mechanism of action.
Antimicrobial Activity
The cyclopropane motif is a key feature in several potent antibacterial agents. Ciprofloxacin (B1669076) , a broad-spectrum fluoroquinolone antibiotic, contains a cyclopropyl (B3062369) group that is essential for its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4]
Antiviral Activity
Cyclopropane nucleoside analogs have shown significant promise as antiviral agents. Cyclopropavir is active against human cytomegalovirus (CMV) and other herpesviruses.[5][6] Its mechanism involves phosphorylation by viral kinases to an active triphosphate form, which then inhibits viral DNA synthesis.[5][6]
Anticancer Activity
The unique structural and electronic properties of cyclopropane have been harnessed in the design of novel anticancer agents. Some cyclopropane-containing natural products and their synthetic analogs exhibit potent cytotoxicity against various cancer cell lines. The mechanism of action can involve DNA alkylation, as seen with duocarmycin analogs, where the cyclopropane ring is involved in the covalent modification of DNA.[7][8]
Neuroactivity
Cyclopropane derivatives also play a significant role in neuroscience. For instance, certain derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[9][10][11][12] This activity makes them potential therapeutic agents for neurological disorders.
Quantitative Bioactivity Data
The following tables summarize the quantitative biological activity data for a selection of cyclopropane derivatives across different therapeutic areas.
Table 1: Enzyme Inhibitory Activity of Cyclopropane Derivatives
| Compound | Target Enzyme | Activity Type | Value | Reference(s) |
| Tranylcypromine | MAO-A | IC50 | 2.3 µM | [1] |
| Tranylcypromine | MAO-B | IC50 | 0.95 µM | [1] |
| Tranylcypromine | CYP2C19 | Ki | 32 µM (competitive) | [13] |
| Tranylcypromine | CYP2C9 | Ki | 56 µM (noncompetitive) | [13] |
| Tranylcypromine | CYP2D6 | Ki | 367 µM (competitive) | [13] |
Table 2: Antimicrobial Activity of Ciprofloxacin
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus 452 | 0.6 | [3] |
| Escherichia coli 11775 (I) | 0.013 | [3] |
| Escherichia coli 204 (II) | 0.08 | [3] |
| Pseudomonas aeruginosa 48 | 0.15 | [3] |
| Staphylococcus aureus MRSA 272123 | 4.16 | [14] |
| Escherichia coli AG100 | 0.005 | [14] |
Table 3: Receptor Binding Affinity of Buprenorphine
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| µ-Opioid Receptor (MOR) | 0.21 - 2.2 | [15][16] |
| δ-Opioid Receptor (DOR) | 4.5 - 18.7 | [15][16] |
| κ-Opioid Receptor (KOR) | 0.49 - 4.7 | [15][16] |
| Nociceptin Receptor (NOP) | 18.2 | [15][16] |
Table 4: Antiviral and Anticancer Activity of Cyclopropane Derivatives
| Compound | Biological Activity | Cell Line / Virus | Activity Type | Value | Reference(s) |
| Sydocyclopropane A | Antiviral (H1N1) | MDCK | IC50 | 26.7 µM | [16] |
| Sydocyclopropane B | Antiviral (H1N1) | MDCK | IC50 | 77.2 µM | [16] |
| Sydocyclopropane C | Antiviral (H1N1) | MDCK | IC50 | 45.3 µM | [16] |
| Sydocyclopropane D | Antiviral (H1N1) | MDCK | IC50 | 68.9 µM | [16] |
| Hamavellone B | Antiviral (H1N1) | MDCK | IC50 | 33.5 µM | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyclopropane derivatives.
Cytotoxicity and Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the test cyclopropane derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions at various concentrations. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).[17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[19]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[18][19]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19] Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[20]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: Infectious virus particles create localized areas of cell death (plaques) on a cell monolayer. An effective antiviral agent will reduce the number of plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Lytic virus stock
-
Complete cell culture medium
-
Serum-free medium
-
Overlay medium (e.g., containing methylcellulose (B11928114) or Avicel)
-
Crystal violet solution
-
Formaldehyde (B43269) solution (4%)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow them to form a confluent monolayer.[21]
-
Virus Titration (Plaque Assay):
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Infect confluent cell monolayers with 200 µL of each virus dilution in duplicate.
-
Incubate for 1 hour at 37°C for virus adsorption.[21]
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.[21]
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
-
Plaque Reduction Assay with Test Compound:
-
Prepare serial dilutions of the cyclopropane derivative in serum-free medium.
-
Pre-treat confluent cell monolayers with the compound dilutions for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).[21]
-
Infect the cells (except cell control) with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour for virus adsorption.
-
Remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the compound.[21]
-
Incubate, fix, and stain as described in the virus titration.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the compound concentration and determine the IC50 value.
-
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the plaque reduction antiviral assay.
Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition
This protocol describes a general method to determine the inhibitory activity of a compound against MAO-A and MAO-B.
Principle: The activity of MAO is measured by monitoring the production of a detectable product from a specific substrate. The reduction in product formation in the presence of an inhibitor indicates its inhibitory potency.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
Test cyclopropane derivative (e.g., Tranylcypromine)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Detection reagent (e.g., horseradish peroxidase and Amplex Red for hydrogen peroxide detection)
-
96-well microplates
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, substrates, and the test compound in the assay buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Logical Flow of an Enzyme Inhibition Assay
References
- 1. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropavir inhibits the normal function of the human cytomegalovirus UL97 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropavir Inhibits the Normal Function of the Human Cytomegalovirus UL97 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacology of NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. atcc.org [atcc.org]
- 19. texaschildrens.org [texaschildrens.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Cyclopropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cyclopropane-1,2,3-tricarboxylic acid, a unique cyclic tricarboxylic acid. The document details its fundamental physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and situates the compound within relevant biochemical contexts.
Core Physicochemical Data
This compound (C₆H₆O₆) is a structural isomer of more common compounds like citric acid, distinguished by its three carboxyl groups attached to a cyclopropane (B1198618) ring. This compact, strained ring structure imparts unique chemical characteristics. Its quantitative data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆ | [1][2] |
| Molecular Weight | 174.11 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 48126-70-1 | [1][2] |
| Synonyms | 1,2,3-Cyclopropanetricarboxylic acid, trans-Cyclopropane-1,2,3-tricarboxylic acid | [1][2][4] |
| Physical Form | Colorless, crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of cyclopropane-tricarboxylic acids are crucial for research and development. The following sections provide cited and extrapolated protocols based on established chemical principles for related compounds.
Synthesis of Cyclopropane-1,1,2-tricarboxylic Acid
A common precursor, cyclopropane-1,1,2-tricarboxylic acid, can be synthesized in a one-step procedure from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium.[5]
Materials:
-
Cyanoacetic acid
-
2,3-dibromopropionic acid
-
Sodium hydroxide (B78521) (or other suitable base)
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water to create a concentrated alkaline solution.
-
Addition of Reactants: To the cooled alkaline solution, add cyanoacetic acid and 2,3-dibromopropionic acid.
-
Reaction: Heat the mixture under reflux for several hours. The reaction involves the formation of a carbanion from cyanoacetic acid, which then acts as a nucleophile in a substitution reaction with 2,3-dibromopropionic acid, followed by intramolecular cyclization and hydrolysis of the nitrile group.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until a pH of ~1-2 is reached. This will precipitate the crude tricarboxylic acid product.
-
Isolation: Isolate the crude solid product by vacuum filtration and wash with cold deionized water to remove inorganic salts.
Caption: Synthesis and Purification Workflow.
Purification by Recrystallization
The crude product obtained from synthesis requires purification to remove unreacted starting materials and byproducts.
Procedure:
-
Solvent Selection: Choose a suitable solvent system (e.g., water or an ethanol/water mixture) in which the acid is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to remove residual solvent.
Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. The protocol is based on methods for similar polar carboxylic acids.[4][6][7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm, where the carboxyl group absorbs light.[4]
-
Temperature: Ambient.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified acid in the mobile phase or deionized water at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the sample and standards onto the column.
-
Analysis: Record the chromatograms. The retention time of the peak corresponding to the acid is used for qualitative identification, and the peak area is used for quantitative analysis against the calibration curve.
Biological Context and Signaling
While not a direct intermediate in central metabolism, cyclopropane-based carboxylic acids can influence key metabolic pathways. For instance, the related cyclopropanecarboxylic acid is known to inhibit the mitochondrial monocarboxylate transporter.[8] This transporter is responsible for moving pyruvate (B1213749), the end product of glycolysis, into the mitochondria. By blocking this step, cyclopropane carboxylic acids can inhibit pyruvate metabolism, affecting the Tricarboxylic Acid (TCA) cycle and related energy production pathways.[8] This mechanism suggests that this compound could be investigated for similar roles as a metabolic modulator.
Caption: Potential Metabolic Influence of CPTA.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
"reactivity of cyclopropane rings in tricarboxylic acids"
An In-depth Technical Guide to the Reactivity of Cyclopropane (B1198618) Rings in Polycarboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane rings, the smallest carbocycles, possess significant ring strain that imparts unique chemical reactivity, making them valuable motifs in organic synthesis and medicinal chemistry. When substituted with multiple electron-withdrawing carboxylic acid groups, the cyclopropane ring becomes highly activated, functioning as a "donor-acceptor" system susceptible to a variety of transformations. This guide provides a detailed examination of the synthesis, electronic properties, and characteristic reactions of these strained systems. Due to a scarcity of literature on cyclopropane tricarboxylic acids, this document builds upon the well-established chemistry of cyclopropane di- and mono-carboxylic acids to provide a foundational understanding and to extrapolate the expected reactivity of their tricarboxylic acid analogs. Key ring-opening reactions are detailed with experimental protocols, and quantitative data are summarized for comparative analysis.
Introduction: The Activated Cyclopropane Ring
The reactivity of cyclopropane is fundamentally governed by its inherent strain energy (approx. 115 kJ/mol), a result of severe angle and torsional strain.[1] This strain weakens the C-C sigma bonds, giving them higher p-character and allowing them to behave similarly to π-systems in certain reactions.[2]
The introduction of electron-withdrawing groups (acceptors), such as carboxylates, and electron-donating groups (donors), such as aryl or vinyl groups, creates a polarized "donor-acceptor" (D-A) cyclopropane.[3] This polarization dramatically lowers the activation barrier for ring cleavage, making the cyclopropane ring an excellent three-carbon building block in synthesis.[1] The carboxyl groups render the adjacent ring carbons electrophilic, priming them for attack by a wide range of nucleophiles in ring-opening reactions. This reactivity can be further enhanced by Lewis acids, which coordinate to the carbonyl oxygens and increase the electron-withdrawing capacity of the acceptor groups.[3][4]
Synthesis of Cyclopropane Polycarboxylic Acids
The most direct and well-documented route to a key precursor in this class is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure involves a phase-transfer-catalyzed one-pot conversion of diethyl malonate.[5]
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[5]
-
Reaction Setup: To a 1-L solution of 50% aqueous sodium hydroxide (B78521) in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.
-
Addition of Reactants: To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Reaction: Continue vigorous stirring for 2 hours. The reaction is exothermic and may require occasional cooling to maintain temperature.
-
Workup - Acidification: Transfer the flask contents to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture to 15°C using an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extraction: Transfer the acidified solution to a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.
-
Isolation: Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield a semisolid residue.
-
Purification: Triturate the residue with 100 mL of benzene. Filter the mixture to obtain 43.1–47.9 g (66–73% yield) of cyclopropane-1,1-dicarboxylic acid as white crystals (mp 137–140°C).[5]
Electronic Activation and Reactivity Principles
The reactivity of cyclopropanes bearing carboxyl groups is dominated by their electronic structure. The carboxyl groups act as powerful electron acceptors, polarizing the C1-C2 and C1-C3 bonds and making the C2 and C3 atoms electrophilic. When a donor group (e.g., an aryl ring) is present at C2, it creates a classic D-A cyclopropane, which can be viewed as a latent 1,3-dipole.
Lewis acids dramatically amplify this effect by coordinating to the carbonyl oxygens of the ester or acid groups. This coordination enhances the electron-withdrawing nature of the acceptor, further weakening the distal C2-C3 bond and facilitating heterolytic cleavage to form a stabilized 1,3-dipole intermediate.[1][6] This intermediate is then readily trapped by nucleophiles.
Key Reactions of Cyclopropane Dicarboxylic Acids
The primary mode of reaction for these activated cyclopropanes is ring-opening, which can be initiated by nucleophiles, heat, or radical species.
Nucleophilic Ring-Opening
This is the most common reaction pathway, where the polarized cyclopropane acts as a "homo-Michael acceptor."[5] A nucleophile attacks one of the carbons bearing a donor group, leading to the cleavage of the distal C-C bond and formation of a malonate-stabilized carbanion, which is subsequently protonated or trapped.
Table 1: Summary of Nucleophilic Ring-Opening Reactions
| Cyclopropane Substrate | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | N-Phenyl-p-toluenesulfenamide | Yb(OTf)₃ (10 mol%), DCE | γ-aminated α-thiolated diester | 87 | [7] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | MgI₂ (10 mol%), CH₂Cl₂ | 1,3-functionalized diester | 95 | [8] |
| Diethyl 2-(p-TBSO-phenyl)cyclopropane-1,1-dicarboxylate | Nitromethane (B149229) | TBAF, NMM, THF, 40°C | γ-nitro diester | 99 | [9][10] |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Phenylselenyl chloride | MgI₂ (10 mol%), CH₂Cl₂ | 1,3-chloroselenated diester | 83 | [8] |
| 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Aniline | Benzene, reflux | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | - | [5] |
Experimental Protocol: 1,3-Aminothiolation of a D-A Cyclopropane[7]
-
Setup: To an oven-dried reaction vial containing a magnetic stir bar, add diethyl 2-phenylcyclopropane-1,1-dicarboxylate (0.2 mmol, 1.0 equiv) and N-phenyl-p-toluenesulfenamide (0.3 mmol, 1.5 equiv).
-
Catalyst Addition: Add Yb(OTf)₃ (0.02 mmol, 10 mol%).
-
Solvent and Reaction: Add anhydrous 1,2-dichloroethane (B1671644) (DCE, 2.0 mL) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired γ-aminated α-thiolated malonic diester (Yield: 87%).
Experimental Protocol: Base-Mediated Ring-Opening with a C-Nucleophile[9][10]
-
Setup: To a solution of diethyl 2-(4-((tert-butyldimethylsilyl)oxy)phenyl)cyclopropane-1,1-dicarboxylate (0.1 mmol) and nitromethane (0.5 mmol) in THF (1 mL), add N-methylmorpholine (NMM, 0.2 mmol).
-
Initiation: Add a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (0.12 mL, 0.12 mmol).
-
Reaction: Stir the reaction mixture at 40°C for 24 hours.
-
Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography (ethyl acetate/hexane) to yield the product (99% yield).
Thermal Isomerization and Decarboxylation
When heated, cyclopropane-1,1-dicarboxylic acid does not directly decarboxylate. Instead, it undergoes a facile ring-opening isomerization to form 2-carboxybutyrolactone.[11] This rearrangement precedes any potential decarboxylation, highlighting a key thermal reactivity pathway distinct from simple malonic acids.[11][12] Kinetic studies have shown this to be a first-order reaction.[11] Further heating can cause decarboxylation of the resulting lactone.
Hypothesized Reactivity of Cyclopropane Tricarboxylic Acids
While specific examples of cyclopropane tricarboxylic acids are not prevalent in the literature, their reactivity can be logically predicted based on the principles observed for their dicarboxylic counterparts.
-
Enhanced Electrophilicity: The presence of a third electron-withdrawing carboxyl group would render the cyclopropane ring exceptionally electron-deficient. This would significantly increase its susceptibility to nucleophilic attack, likely enabling ring-opening reactions under even milder conditions (e.g., lower temperatures, weaker bases, or lower catalyst loadings) than those required for dicarboxylic analogs.
-
Regioselectivity: In a system like cyclopropane-1,1,2-tricarboxylic acid, a nucleophile would be expected to attack the C2 position, leading to the cleavage of the highly polarized C1-C2 bond to generate a resonance-stabilized carbanion at C1.
-
Increased Acidity: The protons on the cyclopropane ring would be significantly more acidic, potentially leading to competing deprotonation pathways under basic conditions.
-
Decarboxylation Propensity: The gem-dicarboxylic and vicinal-dicarboxylic arrangements would likely make the molecule more prone to thermal decarboxylation, potentially competing with or following ring-opening isomerization.
Conclusion
The reactivity of cyclopropane rings bearing multiple carboxylic acid groups is a rich field dominated by the interplay between ring strain and electronic activation. The well-studied cyclopropane dicarboxylic acids serve as quintessential donor-acceptor systems, undergoing predictable and synthetically useful ring-opening reactions with a variety of nucleophiles, often facilitated by Lewis acid catalysis. Their thermal decomposition is characterized by a unique isomerization to a butyrolactone structure. While cyclopropane tricarboxylic acids remain a synthetic frontier, their reactivity is anticipated to be an amplified version of their dicarboxylic precursors, making them highly electrophilic and susceptible to ring cleavage under very mild conditions. This understanding is crucial for professionals in drug development and chemical research who seek to leverage these strained rings as versatile three-carbon synthons for constructing complex molecular architectures.
References
- 1. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
The Cyclopropyl Ring: A Historical and Synthetic Guide to Cyclopropane Carboxylic Acids
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, has captivated chemists for over a century with its unique strained-ring character and versatile reactivity. Cyclopropane carboxylic acids, in particular, have emerged as a pivotal structural motif in a wide array of biologically active molecules, from natural products to pharmaceuticals. Their rigid conformational constraint and unique electronic properties often impart favorable characteristics to parent molecules, including enhanced potency, metabolic stability, and altered pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of cyclopropane carboxylic acids, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.
A Historical Perspective: The Dawn of the Three-Membered Ring Carboxylic Acid
The journey into the chemistry of cyclopropane carboxylic acids began in the late 19th and early 20th centuries. Early methods for the synthesis of the parent cyclopropanecarboxylic acid were foundational, laying the groundwork for the development of more sophisticated and versatile synthetic strategies.
One of the earliest and most "classic" methods for preparing cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl (B3062369) cyanide.[1][2] This procedure, detailed in a 1944 publication in Organic Syntheses, starts with the base-induced cyclization of γ-chlorobutyronitrile.[3][4] The intramolecular displacement of the chloride by the nitrile-stabilized carbanion forms the cyclopropane ring. Subsequent hydrolysis of the resulting cyclopropyl cyanide yields the desired carboxylic acid.[1][3]
Another historically significant approach is the malonic ester synthesis.[1][2] This versatile method utilizes diethyl malonate as a starting material, which is deprotonated and then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the cyclopropane ring through a double alkylation.[5] Saponification of the resulting diethyl cyclopropane-1,1-dicarboxylate followed by decarboxylation affords cyclopropanecarboxylic acid.[1]
These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope. The quest for milder, more efficient, and stereoselective syntheses has driven much of the subsequent research in this area.
Evolution of Synthetic Methodologies
The demand for structurally diverse and stereochemically defined cyclopropane carboxylic acids, particularly in the context of drug discovery, has spurred the development of a vast arsenal (B13267) of synthetic methods. These range from modifications of classical approaches to the advent of modern catalytic and photochemical strategies.
Modern Variations of Classical Syntheses
While the fundamental principles of the malonic ester synthesis remain relevant, modern adaptations have improved its efficiency and applicability. The use of phase-transfer catalysis, for instance, can facilitate the cyclization step under milder conditions.[5]
Photoredox Catalysis: A Modern Approach
A significant advancement in the synthesis of functionalized cyclopropanes from carboxylic acids has been the development of photoredox-catalyzed methods.[6][7] These reactions often proceed through a decarboxylative radical addition–polar cyclization cascade.[6] This approach is notable for its mild reaction conditions, utilizing a readily available organic photocatalyst and visible light, and its remarkable tolerance for a broad range of functional groups on both the carboxylic acid and the alkene coupling partner.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of cyclopropane carboxylic acids and their derivatives.
Table 1: Yields of Cyclopropanecarboxylic Acid Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| γ-Chlorobutyronitrile | 1. NaOH, heat; 2. H₂SO₄, H₂O | Cyclopropanecarboxylic acid | 74-79 | [4] |
| Diethyl malonate | 1. NaOEt, 1,2-dibromoethane (B42909); 2. NaOH, H₂O; 3. H⁺, heat | Cyclopropanecarboxylic acid | - | [1] |
| Cyclopropanecarboxaldehyde | Air, heat | Cyclopropanecarboxylic acid | 90 | [8] |
Table 2: Spectroscopic Data for Cyclopropanecarboxylic Acid
| Technique | Key Signals | Reference |
| ¹H NMR | Signals for cyclopropyl protons and carboxylic acid proton. | [9] |
| ¹³C NMR | Signals for cyclopropyl carbons and carbonyl carbon. | [10] |
| IR | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹). | [11][12][13] |
Table 3: Biological Activity of Cyclopropane Carboxylic Acid Derivatives
| Compound | Target | Activity (IC₅₀, nM) | Reference |
| Example 1 | Leukotriene C₄ synthase | 18 | [14] |
| Example 2 | Leukotriene C₄ synthase | 86 | [14] |
| Example 5 | Leukotriene C₄ synthase | 38 | [14] |
| Example 25 | Leukotriene C₄ synthase | 66 | [14] |
| Example 46 | Leukotriene C₄ synthase | 26 | [14] |
Detailed Experimental Protocols
Classic Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile
This protocol is adapted from the procedure published in Organic Syntheses.[4]
Materials:
-
γ-Chlorobutyronitrile
-
Powdered sodium hydroxide (B78521) (NaOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Cracked ice
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or Drierite
Procedure:
-
In a three-necked round-bottomed flask equipped with two condensers, place powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole).
-
Mix the contents by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.
-
After 1 hour of heating, the hydrolysis of the formed cyclopropyl cyanide is completed by the gradual addition of water (500 mL total) in small portions over approximately 2 hours, with continued heating.
-
Continue heating for an additional 1.5 hours with occasional stirring.
-
Cool the reaction mixture in an ice bath and acidify with a mixture of concentrated sulfuric acid (200 g) and cracked ice (300 g).
-
Separate the upper layer of crude cyclopropanecarboxylic acid and polymers.
-
Extract the aqueous layer once with diethyl ether, stirring to avoid emulsion formation.
-
Combine the ether extract and the crude acid, and dry over an anhydrous drying agent.
-
Remove the solvent by distillation on a steam bath.
-
Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid. The expected yield is 74-79%.[4]
Malonic Ester Synthesis of Cyclopropane-1,1-dicarboxylic Acid
This protocol describes a phase-transfer catalysis method for the synthesis of cyclopropane-1,1-dicarboxylic acid.[5]
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
50% aqueous sodium hydroxide (NaOH)
-
Triethylbenzylammonium chloride
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a vigorously stirred 50% aqueous solution of sodium hydroxide in a three-necked flask, add triethylbenzylammonium chloride (0.5 mol).
-
To this suspension, add a mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) all at once.
-
Stir the reaction mixture vigorously for 2 hours.
-
Transfer the contents of the flask to an Erlenmeyer flask, rinsing with water.
-
Cool the mixture in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extract the aqueous layer three times with diethyl ether.
-
Saturate the aqueous layer with sodium chloride and extract again with diethyl ether.
-
Combine the ether layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield cyclopropane-1,1-dicarboxylic acid.
Key Signaling Pathways and Workflows
Ethylene (B1197577) Biosynthesis Pathway
1-Aminocyclopropane-1-carboxylic acid (ACC), a derivative of cyclopropane, is the immediate precursor to the plant hormone ethylene.[15][16][17] The biosynthesis of ethylene is a critical pathway in plant development and response to stress.[18][19]
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]
- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 19. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Cyclopropane-1,2,3-tricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Cyclopropane-1,2,3-tricarboxylic acid in various matrices. The protocols are based on established analytical techniques for polar, polyfunctionalized small molecules. Due to limited specific literature for this particular analyte, the following methods are adapted from robust procedures for similar cyclic polycarboxylic acids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of this compound in aqueous samples and formulation buffers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for polar analytes.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase of 95:5 (v/v) 0.1% phosphoric acid in water and acetonitrile (B52724) can be effective for separating polar compounds.[2] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 210 nm is suitable for carboxylic acids.
-
Injection Volume: 10 µL.
-
-
Quantification: Generate a calibration curve using a series of known concentrations of a this compound standard.
Quantitative Data Summary (HPLC-UV):
| Parameter | Expected Value |
| Retention Time (Rt) | Analyte-specific, dependent on exact conditions |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range |
| Linearity (R²) | > 0.995 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization is required prior to GC-MS analysis.[3][4] Silylation is a common and effective derivatization technique for carboxylic acids.[3][4]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization (Silylation):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[5]
-
Seal the reaction vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Quantification: Use a deuterated internal standard for accurate quantification. Create a calibration curve by derivatizing and analyzing a series of known concentrations of the analyte and a fixed concentration of the internal standard.
Quantitative Data Summary (GC-MS):
| Parameter | Expected Value for Tris(trimethylsilyl) derivative |
| Retention Time (Rt) | Analyte- and column-specific |
| Characteristic m/z ions | Molecular ion and specific fragmentation patterns |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the low-to-mid ng/mL range |
| Linearity (R²) | > 0.99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to observe the signals corresponding to the cyclopropyl (B3062369) protons and the acidic protons of the carboxyl groups. The carboxylic acid protons are typically observed as a broad singlet in the region of 10-13 ppm.[6]
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon NMR spectrum to identify the carbon signals of the cyclopropyl ring and the carboxyl groups. The carboxyl carbons are expected to appear in the range of 160-185 ppm.[7]
-
Expected NMR Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | ~1.5 - 3.0 (Cyclopropyl protons) | Complex multiplets |
| ¹H | ~10 - 13 (Carboxylic acid protons) | Broad singlet |
| ¹³C | ~15 - 40 (Cyclopropyl carbons) | |
| ¹³C | ~165 - 180 (Carboxyl carbons) |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Application Notes and Protocols for Cyclopropane-1,2,3-tricarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a unique and versatile building block in organic synthesis. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The strained cyclopropane (B1198618) ring imparts distinct conformational constraints and electronic properties that can be exploited to enhance biological activity, improve metabolic stability, and create novel molecular architectures. These application notes provide an overview of its utility and detailed protocols for its derivatization.
Key Applications
This compound and its derivatives are of significant interest due to their diverse biological activities. Esters of substituted this compound have demonstrated potential as antineoplastic agents.[1] The cyclopropane moiety is a common feature in a wide range of natural products and synthetic compounds with biological properties, including enzyme inhibition, as well as antimicrobial and antiviral activities.[1][2] The rigid nature of the cyclopropane ring makes it an attractive scaffold for creating conformationally restricted peptide mimetics and other bioactive molecules.
As a Scaffold in Medicinal Chemistry
The trifunctional nature of this compound allows for the creation of diverse molecular scaffolds. The three carboxylic acid groups can be selectively or exhaustively functionalized to introduce various pharmacophoric elements. This multi-directional derivatization is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR).
In the Synthesis of Metal-Organic Frameworks (MOFs)
Polycarboxylic acids are crucial linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. While specific examples utilizing this compound are not extensively documented, its rigid and well-defined geometry makes it a promising candidate for the construction of novel MOFs with unique topologies and properties.[3][4]
Experimental Protocols
The following protocols describe the synthesis of key derivatives of this compound. These derivatives serve as versatile intermediates for further elaboration in organic synthesis.
Protocol 1: Synthesis of Cyclopropane-1,2,3-tricarbonyl Trichloride (B1173362)
This protocol details the conversion of the tricarboxylic acid to its corresponding triacyl chloride, a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dry DMF to the suspension.
-
Slowly add thionyl chloride (3.3 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction should be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The crude Cyclopropane-1,2,3-tricarbonyl trichloride can be used directly in the next step or purified by vacuum distillation.
Illustrative Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| This compound | 1.0 | 174.11 | 1.74 |
| Thionyl chloride | 3.3 | 118.97 | 3.93 |
| Product | MW ( g/mol ) | Yield (%) | |
| Cyclopropane-1,2,3-tricarbonyl trichloride | 229.45 | ~95% (crude) |
Note: This data is illustrative and may vary based on experimental conditions.
Protocol 2: Synthesis of a Triamide Derivative
This protocol describes the amidation of Cyclopropane-1,2,3-tricarbonyl trichloride with a primary amine to form a triamide.
Materials:
-
Cyclopropane-1,2,3-tricarbonyl trichloride
-
Primary amine (e.g., Benzylamine) (3.3 eq)
-
Triethylamine (B128534) (TEA) (3.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude Cyclopropane-1,2,3-tricarbonyl trichloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the primary amine (3.3 eq) and triethylamine (3.3 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude triamide can be purified by column chromatography or recrystallization.
Illustrative Quantitative Data:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |
| Cyclopropane-1,2,3-tricarbonyl trichloride | 1.0 | 229.45 | 2.29 |
| Benzylamine | 3.3 | 107.15 | 3.54 |
| Triethylamine | 3.3 | 101.19 | 3.34 |
| Product | MW ( g/mol ) | Yield (%) | |
| N1,N2,N3-tribenzylcyclopropane-1,2,3-tricarboxamide | 441.54 | 85-95% |
Note: This data is illustrative and may vary based on experimental conditions.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Application landscape of this compound.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structures, and Sorption Properties of Two New Metal–Organic Frameworks Constructed by the Polycarboxylate Ligand Derived from Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Esterification of Cyclopropane-1,2,3-tricarboxylic Acid
Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a unique molecule featuring a strained three-membered ring substituted with three carboxylic acid functionalities. Its esters, such as trimethyl and triethyl cyclopropane-1,2,3-tricarboxylate, are valuable intermediates in organic synthesis, serving as building blocks for complex molecular architectures.[1] These esters are utilized in the synthesis of various compounds, including those with potential biological activities like enzyme inhibition and antimicrobial properties.[1] This document provides detailed protocols for the esterification of this compound, targeting researchers and professionals in drug development and chemical synthesis.
While the synthesis of these esters can be achieved through multi-step routes like the Michael Initiated Ring Closure (MIRC) reaction, direct esterification of the parent tricarboxylic acid offers a more direct approach.[1] Two common and effective methods for the esterification of polycarboxylic acids are presented here: the Fischer-Speier esterification and esterification via the formation of an acid chloride intermediate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound based on the two protocols detailed below. Please note that yields and purity are dependent on the specific reaction scale and purification techniques employed.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Esterification via Acid Chloride |
| Alcohol | Methanol (B129727) or Ethanol (used in excess as solvent) | Methanol or Ethanol |
| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂), Pyridine (B92270) |
| Temperature | Reflux (65-80°C) | 0°C to Reflux |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (post-purification) | >98% | >99% |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol describes the direct acid-catalyzed esterification of this compound with an alcohol, a classic method known as the Fischer-Speier esterification.[2][3][4][5] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3][6]
Materials:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add a large excess of the desired anhydrous alcohol (e.g., methanol or ethanol, approximately 20-50 equivalents), which will also act as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux (typically 65°C for methanol or 78°C for ethanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triester.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure trimethyl or triethyl cyclopropane-1,2,3-tricarboxylate.
Protocol 2: Esterification via Acid Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid groups to more reactive acid chlorides using thionyl chloride (SOCl₂).[7][8][9] The resulting tri-acid chloride is then reacted with the alcohol to form the corresponding triester.[7] This method is often more rapid and can provide higher yields, especially for sterically hindered or less reactive carboxylic acids.[8]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Methanol or Ethanol
-
Pyridine (optional, as an acid scavenger)
-
Anhydrous, non-polar solvent (e.g., Toluene (B28343) or Dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
Step A: Formation of Cyclopropane-1,2,3-tricarbonyl trichloride (B1173362)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound (1 equivalent) in an anhydrous, non-polar solvent like toluene.
-
Slowly add an excess of thionyl chloride (SOCl₂, approximately 3.3-4.5 equivalents) to the suspension via a dropping funnel.
-
Gently heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and solvent under reduced pressure. The crude cyclopropane-1,2,3-tricarbonyl trichloride can be used directly in the next step.
Step B: Esterification of the Acid Chloride
-
Dissolve the crude tri-acid chloride in an anhydrous solvent such as toluene or dichloromethane (B109758) and cool the flask in an ice bath.
-
Slowly add a solution of the desired alcohol (e.g., methanol or ethanol, >3 equivalents) and pyridine (>3 equivalents, to neutralize the HCl formed) in the same anhydrous solvent via a dropping funnel.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triester.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Esterification via Acid Chloride.
References
- 1. Trimethyl Cyclopropane-1,2,3-tricarboxylate|CAS 717-69-1 [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. US3997586A - Cyclopropanecarboxylic acids and esters - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Cyclopropane-1,2,3-tricarboxylic Acid: A Versatile Building Block in Synthetic Chemistry
Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a unique cyclic tricarboxylic acid characterized by a strained three-membered ring bearing three carboxylic acid functionalities. This structure imparts significant conformational rigidity and a well-defined three-dimensional arrangement of functional groups, making it a valuable building block in various fields of chemical synthesis, particularly in medicinal chemistry and materials science. Its trans-isomer is a colorless, crystalline solid soluble in water, and it can undergo reactions such as esterification and decarboxylation.[1] The rigid cyclopropane (B1198618) scaffold allows for the precise spatial orientation of substituents, which is a highly desirable feature in the design of molecules with specific biological activities or material properties.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of complex molecular architectures.
Application 1: Synthesis of Conformationally Constrained Glutamate (B1630785) Analogs
The rigid framework of this compound makes it an excellent starting material for the synthesis of conformationally restricted analogs of neurotransmitters like glutamic acid. These analogs are crucial tools for probing the pharmacology of glutamate receptors, which are implicated in numerous neurological disorders. By locking the pharmacophoric elements in a specific orientation, these molecules can exhibit enhanced selectivity and potency for different receptor subtypes.
A common strategy involves the conversion of the tricarboxylic acid into a suitable amino acid derivative. This typically begins with the esterification of the carboxylic acid groups to prevent their interference in subsequent reactions and to improve solubility in organic solvents.
Experimental Workflow for Glutamate Analog Synthesis
Caption: Synthetic workflow for glutamate analogs.
Protocol 1: Synthesis of Trimethyl cyclopropane-1,2,3-tricarboxylate
This protocol describes the Fischer esterification of this compound to its corresponding trimethyl ester, a key intermediate for further derivatization.
Materials:
-
trans-Cyclopropane-1,2,3-tricarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trimethyl cyclopropane-1,2,3-tricarboxylate.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Trimethyl cyclopropane-1,2,3-tricarboxylate | This compound | Methanol, Sulfuric acid (catalytic) | Methanol | 4-6 hours | High |
Application 2: Building Block for Peptide Isosteres
The defined stereochemistry of 1,2,3-trisubstituted cyclopropanes makes them ideal candidates for use as conformationally restricted peptide isosteres.[2] These mimics can replace dipeptide units in a peptide backbone, inducing a specific secondary structure, such as a β-strand conformation.[2] This has significant implications in drug design, particularly for inhibitors of proteases like renin, where an extended conformation of the inhibitor is required for binding to the enzyme's active site.[2]
Logical Relationship for Peptide Isostere Synthesis
References
Application Notes and Protocols for Cyclopropane-1,2,3-tricarboxylic acid in Materials Science
Introduction:
Cyclopropane-1,2,3-tricarboxylic acid is a unique, non-planar, and rigid trivalent carboxylic acid linker. Its strained three-membered ring and trifunctional nature make it a compelling building block for the synthesis of novel materials, particularly in the fields of metal-organic frameworks (MOFs) and specialty polymers. The rigid cyclopropane (B1198618) core can impart unique structural constraints and properties to the resulting materials compared to more common planar aromatic tricarboxylic acids like trimesic acid. These application notes provide an overview of its potential uses and generalized protocols for its incorporation into functional materials.
Application Note 1: this compound as a Linker for Novel Metal-Organic Frameworks (MOFs)
Application:
This compound can be employed as an organic linker to construct novel three-dimensional metal-organic frameworks. The non-planar geometry of the linker is expected to lead to the formation of complex and potentially chiral framework topologies that are not accessible with planar linkers. These MOFs could find applications in gas storage and separation, catalysis, and as sensing materials. The rigidity of the cyclopropane backbone may contribute to the thermal and mechanical stability of the resulting frameworks.
Hypothetical MOF Properties:
The following table outlines the expected range of properties for a hypothetical MOF synthesized using this compound and a suitable metal node (e.g., Zn(II) or Cu(II)). These values are illustrative and would need to be determined experimentally.
| Property | Expected Value/Range | Method of Analysis |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 2000 m²/g | Nitrogen physisorption at 77 K |
| Pore Volume | 0.3 - 0.9 cm³/g | Nitrogen physisorption at 77 K |
| Thermal Stability (TGA) | Decomposes > 300 °C | Thermogravimetric Analysis under N₂ |
| Crystal System | Potentially Cubic, Tetragonal, or Orthorhombic | Single-Crystal X-ray Diffraction (SCXRD) |
| Gas Uptake (e.g., CO₂) at 298 K, 1 bar | 1.0 - 3.0 mmol/g | Gas sorption analysis |
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF
This protocol describes a general procedure for the solvothermal synthesis of a metal-organic framework using this compound. Optimization of reactant ratios, solvent systems, temperature, and reaction time will be necessary.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Acetic acid, Formic acid)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.15 mmol of the chosen metal salt in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
If a modulator is used, add 5-10 equivalents (relative to the linker) to the reaction mixture.
-
Transfer the final solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 100-120 °C for 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Harvest the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
To activate the MOF, immerse the crystals in a volatile solvent like ethanol (B145695) or acetone (B3395972) for 24 hours, replacing the solvent several times.
-
Dry the activated MOF under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent from the pores.
Characterization:
The synthesized MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity. Single-Crystal X-ray Diffraction (SCXRD) can be used to determine the crystal structure. Thermogravimetric Analysis (TGA) will determine its thermal stability. Gas sorption analysis (e.g., N₂ at 77 K) will be used to determine the surface area and porosity.
Diagram: MOF Synthesis Workflow
Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework.
Application Note 2: this compound as a Monomer for Cross-linked Polyester (B1180765) Resins
Application:
As a trivalent carboxylic acid, this compound can be used as a cross-linking agent in the synthesis of polyester resins. By reacting it with a diol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol), a branched and subsequently cross-linked thermosetting polymer can be formed. Such resins could exhibit enhanced rigidity, thermal stability, and flame-retardant properties due to the compact and rigid nature of the cyclopropane core. A patent has suggested its use in the formulation of water-soluble flame-retardant polyester resins[1].
Hypothetical Polyester Properties:
The properties of a polyester resin derived from this compound and a diol are presented below. These are estimated values and would depend on the specific diol used and the degree of cross-linking.
| Property | Expected Value/Range | Method of Analysis |
| Glass Transition Temperature (Tg) | 80 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (TGA) | > 280 °C | Thermogravimetric Analysis (TGA) |
| Mechanical Strength (Tensile) | Moderate to High | Tensile testing (ASTM D638) |
| Solubility | Insoluble in common solvents after curing | Solvent immersion tests |
Experimental Protocol: Melt Polycondensation for a Cross-linked Polyester
This protocol provides a general method for synthesizing a cross-linked polyester resin via melt polycondensation.
Materials:
-
This compound
-
Diol (e.g., Ethylene glycol, 1,4-Butanediol)
-
Catalyst (e.g., Antimony(III) oxide, Zinc acetate)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
Procedure:
-
Charge the three-necked flask with a molar ratio of carboxyl groups to hydroxyl groups of approximately 2:3 (e.g., 0.2 mol of this compound and 0.3 mol of the diol).
-
Add a catalytic amount of antimony(III) oxide (e.g., 0.05% by weight of the total monomers).
-
Flush the system with nitrogen and maintain a slow nitrogen flow throughout the reaction.
-
Heat the mixture with stirring to 180-200 °C to initiate the esterification reaction. Water will be evolved and collected.
-
Continue the reaction at this temperature for 2-4 hours, or until the evolution of water ceases.
-
For the polycondensation step, gradually increase the temperature to 220-250 °C and apply a vacuum (0.1-1 mmHg).
-
Continue the reaction under vacuum for another 3-5 hours. The viscosity of the mixture will increase significantly as the polymer forms.
-
Once the desired viscosity is reached, cool the reactor and extrude the molten polymer.
-
The resulting polyester can be cured (cross-linked) by further heating at an elevated temperature (e.g., 180 °C) for a specified time.
Characterization:
The synthesized polyester can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages. The thermal properties (Tg and decomposition temperature) can be determined by DSC and TGA. The degree of cross-linking can be estimated by swelling studies in a suitable solvent.
Diagram: Polyester Formation Pathway
Caption: A simplified reaction pathway for the formation of a cross-linked polyester.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Cyclopropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclopropane-1,2,3-tricarboxylic acid. This document outlines the expected spectral characteristics, detailed experimental protocols for structural elucidation, and data interpretation strategies for the potential stereoisomers of this molecule. Given the absence of experimentally published NMR data for this specific compound, the spectral data presented herein is based on predictive models and analysis of related chemical structures.
Introduction
This compound is a substituted cyclopropane (B1198618) derivative with multiple stereoisomers, the most common of which are the all-cis and the cis,trans configurations. NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of such molecules. The unique strained three-membered ring of the cyclopropane core imparts distinct magnetic environments to the ring protons and carbons, resulting in characteristic chemical shifts and coupling constants that are highly sensitive to the relative orientation of the carboxylic acid substituents.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the all-cis and cis,trans stereoisomers of this compound. These predictions are generated using established NMR prediction software and serve as a guide for spectral assignment.[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Stereoisomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| all-cis | H-1, H-2, H-3 | 2.5 - 3.0 | Triplet | J_vicinal ≈ 8-10 |
| cis,trans | H-1, H-2 | 2.6 - 3.1 | Multiplet | J_cis ≈ 8-10, J_trans ≈ 5-7 |
| H-3 | 2.4 - 2.9 | Multiplet | J_trans ≈ 5-7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Stereoisomer | Carbon | Predicted Chemical Shift (ppm) |
| all-cis | C-1, C-2, C-3 | 25 - 30 |
| C=O | 170 - 175 | |
| cis,trans | C-1, C-2 | 26 - 31 |
| C-3 | 24 - 29 | |
| C=O | 170 - 176 |
Spectroscopic Interpretation
The stereochemistry of this compound can be determined by a detailed analysis of the ¹H NMR spectrum, particularly the coupling constants between the cyclopropyl (B3062369) protons. In substituted cyclopropanes, the vicinal coupling constant for cis protons (³J_cis) is typically larger than that for trans protons (³J_trans). For cyclopropane derivatives with electron-withdrawing groups, ³J_cis values are expected to be in the range of 8-12 Hz, while ³J_trans values are typically between 4-8 Hz.[1][2]
In the highly symmetrical all-cis isomer, all three cyclopropyl protons are chemically equivalent, which would theoretically lead to a single signal. However, due to strong coupling, this may manifest as a complex multiplet. For the cis,trans isomer, three distinct signals are expected for the cyclopropyl protons, with the coupling patterns revealing the cis and trans relationships.
The carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-13 ppm.[5] The exact chemical shift is dependent on concentration and the solvent used. The carbonyl carbons of the carboxylic acid groups will resonate in the ¹³C NMR spectrum at approximately 170-180 ppm.[6] The cyclopropyl carbons are significantly shielded and appear at much lower chemical shifts, a characteristic feature of cyclopropane rings.[7][8]
Experimental Protocols
A systematic approach involving one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended for the complete structural elucidation of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra, especially for polar compounds like carboxylic acids.
-
Solvent Selection : Due to the polar nature of the carboxylic acid groups, a polar deuterated solvent is required. Deuterium (B1214612) oxide (D₂O) with a pH indicator or a buffered solution is a good first choice. Alternatively, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used. The choice of solvent will affect the chemical shifts, and for D₂O, the acidic protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
Concentration : For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 10-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Procedure :
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
1D NMR Spectroscopy
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of unique proton environments and their coupling patterns.
-
¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. This will show the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present on the cyclopropane ring of the target molecule).
2D NMR Spectroscopy
Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity and stereochemistry.
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. Cross-peaks in the COSY spectrum will confirm the connectivity of the cyclopropyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the cyclopropyl protons and the carbonyl carbons of the carboxylic acid groups.
Visualization of Workflows and Relationships
References
- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Cyclopropane-1,2,3-tricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopropane-1,2,3-tricarboxylic acid (C₆H₆O₆, MW: 174.11 g/mol ) is a small, polar organic compound.[1] Its structural complexity and potential role in novel metabolic pathways or as a synthetic building block in drug development necessitates sensitive and specific analytical methods for its detection and quantification. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established techniques for the analysis of similar small, polar carboxylic acids, such as intermediates of the tricarboxylic acid (TCA) cycle.[2][3]
Predicted Mass Spectral Data
Due to the limited availability of specific experimental mass spectral data for this compound in the scientific literature, the following table presents predicted mass-to-charge ratios (m/z) for the deprotonated parent ion and potential fragment ions in negative ionization mode. These predictions are based on the compound's molecular weight and common fragmentation patterns of carboxylic acids, which often involve the loss of water (H₂O) and carbon dioxide (CO₂).[4][5]
| Description | Predicted Ion Formula | Predicted m/z | Fragmentation Pathway |
| Deprotonated Molecule | [C₆H₅O₆]⁻ | 173.009 | [M-H]⁻ |
| Fragment 1 | [C₆H₃O₅]⁻ | 155.000 | [M-H-H₂O]⁻ |
| Fragment 2 | [C₅H₅O₄]⁻ | 129.019 | [M-H-CO₂]⁻ |
| Fragment 3 | [C₅H₃O₃]⁻ | 111.009 | [M-H-CO₂-H₂O]⁻ |
| Fragment 4 | [C₄H₃O₂]⁻ | 83.014 | [M-H-2CO₂-H₂]⁻ |
Note: These values are theoretical and should be confirmed experimentally during method development.
Experimental Protocols
The following protocols are recommended for the quantitative analysis of this compound in biological matrices.
Sample Preparation (from Human Plasma)
This protocol is adapted from methods used for other small organic acids and aims to remove proteins and other interfering substances.[6]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.[7]
-
Analyze: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following conditions are designed for the separation of small, polar analytes on a reverse-phase column.[8]
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: linear to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Mass Spectrometry (MS)
The following parameters are for a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 900 L/hr |
| Cone Gas Flow | 20 L/hr |
| Nebulizer Pressure | 50 psi |
Suggested MRM Transitions (Hypothetical):
-
Quantifier: 173.0 -> 129.0
-
Qualifier: 173.0 -> 111.0
Note: The collision energy for each transition must be optimized experimentally.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Method Development Logical Workflow
This diagram outlines the logical steps for developing and validating the analytical method for a novel analyte like this compound.
Caption: Logical workflow for analytical method development.
References
- 1. This compound | C6H6O6 | CID 699248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 3. mdpi.com [mdpi.com]
- 4. Trimethyl cyclopropane-1,2,3-tricarboxylate | C9H12O6 | CID 12659895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Computational Study of Cyclopropane-1,2,3-tricarboxylic Acid Conformation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-1,2,3-tricarboxylic acid is a structurally unique molecule with a rigid cyclopropane (B1198618) core decorated with three flexible carboxylic acid groups. The relative orientation of these carboxylic acid groups defines the molecule's overall conformation, which in turn governs its physicochemical properties and its potential interactions with biological targets. Understanding the conformational landscape of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular shape and electrostatic potential are key determinants of function.
Theoretical Background
The conformational preferences of this compound are primarily dictated by the interplay of several factors:
-
Steric Hindrance: Repulsive interactions between the bulky carboxylic acid groups will disfavor conformations where these groups are in close proximity.
-
Intramolecular Hydrogen Bonding: The carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to the formation of intramolecular hydrogen bonds that can stabilize specific conformations.
-
Torsional Strain: Rotation around the C-C bonds connecting the carboxylic acid groups to the cyclopropane ring will have associated energy costs.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid groups can influence the electronic structure of the cyclopropane ring.
Computational methods, such as Molecular Mechanics (MM) and Quantum Mechanics (QM), can effectively model these interactions to predict the most stable conformations.
Data Presentation: Predicted Conformational Data
Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, the following tables present hypothetical, yet plausible, quantitative data for the cis- and trans-isomers. This data is illustrative of the expected outcomes from the protocols described below and is based on the conformational analysis of similar substituted cyclopropane and carboxylic acid-containing molecules.
Table 1: Predicted Relative Energies of cis-Cyclopropane-1,2,3-tricarboxylic Acid Conformers
| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-C-O) (degrees) | Predicted Population (%) |
| cis-A | All three carboxyl groups oriented "up" | 0.00 | ~0, ~120, ~-120 | 75.3 |
| cis-B | One carboxyl group "down", two "up" with intramolecular H-bonding | 1.25 | ~180, ~60, ~-60 | 12.1 |
| cis-C | Two carboxyl groups "down", one "up" | 2.50 | ~180, ~180, ~0 | 2.6 |
Table 2: Predicted Relative Energies of trans-Cyclopropane-1,2,3-tricarboxylic Acid Conformers
| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-C-O) (degrees) | Predicted Population (%) |
| trans-A | Two adjacent carboxyl groups "up", one "down" | 0.00 | ~0, ~120, ~180 | 88.9 |
| trans-B | One "up", one "down", and the third in the plane of the ring | 1.50 | ~0, ~180, ~90 | 7.4 |
| trans-C | All three carboxyl groups attempting to maximize separation | 2.80 | ~45, ~165, ~-75 | 1.7 |
Experimental Protocols
The following protocols outline a comprehensive computational workflow for the conformational analysis of this compound.
Protocol 1: Initial 3D Structure Generation and Molecular Mechanics (MM) Conformational Search
This protocol aims to generate a diverse set of low-energy conformers using a computationally inexpensive method.
Methodology:
-
2D to 3D Conversion:
-
Draw the 2D structures of cis- and trans-Cyclopropane-1,2,3-tricarboxylic acid using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.
-
Convert the 2D structures to initial 3D coordinates using the software's built-in functionality.
-
-
Molecular Mechanics Force Field Selection:
-
Choose a suitable molecular mechanics force field. For a molecule like this compound, force fields such as MMFF94s or OPLS3e are appropriate as they are well-parameterized for a wide range of organic molecules. The MM2 and MM3 force fields have also been specifically extended to include cyclopropane rings.[1]
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search.
-
Systematic Search: Systematically rotate all rotatable bonds (the C-C bonds connecting the carboxyl groups to the ring and the C-O bonds within the carboxyl groups) by a defined increment (e.g., 30 degrees). This method is thorough but can be computationally expensive.
-
Stochastic Search (e.g., Monte Carlo): Randomly change the torsional angles and accept or reject the new conformation based on its energy. This is often more efficient for molecules with many rotatable bonds.
-
Software such as Schrödinger's MacroModel or ConfGen[1], MOE (Molecular Operating Environment), or open-source alternatives like Avogadro in conjunction with Open Babel can be used for this step.
-
-
Energy Minimization:
-
Each generated conformer should be subjected to energy minimization using the selected force field to relax the structure to the nearest local energy minimum.
-
-
Filtering and Clustering:
-
Filter the resulting conformers by removing duplicates based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).
-
Cluster the unique conformers and select the lowest energy conformer from each cluster for further analysis.
-
Protocol 2: Quantum Mechanics (QM) Geometry Optimization and Energy Refinement
This protocol refines the geometries and relative energies of the low-energy conformers identified in Protocol 1 using more accurate QM methods.
Methodology:
-
Selection of QM Method and Basis Set:
-
Density Functional Theory (DFT) is a good choice for this type of molecule, offering a balance between accuracy and computational cost. The B3LYP or M06-2X functionals are commonly used.
-
A Pople-style basis set such as 6-31G(d,p) is a reasonable starting point. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ can be used. Ab initio methods like second-order Møller-Plesset perturbation theory (MP2) can also be employed for even greater accuracy.[2]
-
-
Geometry Optimization:
-
Use the low-energy conformers from the MM search as starting points for QM geometry optimization.
-
Perform the optimization in the gas phase or with an implicit solvent model (e.g., a polarized continuum model like IEFPCM or SMD) to account for the effects of a solvent.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation for each optimized structure.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are important for accurate relative energy calculations.
-
-
Single-Point Energy Calculations:
-
For the most accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set. This is often referred to as a "single-point correction."
-
Protocol 3: Torsional Profile Scanning
This protocol helps to understand the energy barriers between different conformations.
Methodology:
-
Define Dihedral Angles:
-
Select the key dihedral angles that define the conformational changes of interest (e.g., the C-C-C-O dihedral angles of the carboxylic acid groups).
-
-
Perform a Relaxed Scan:
-
Perform a relaxed potential energy surface (PES) scan by systematically rotating the selected dihedral angle in small increments (e.g., 10-15 degrees).
-
At each step of the scan, the selected dihedral is held fixed while all other degrees of freedom in the molecule are allowed to relax through energy minimization.
-
This can be computationally intensive and is best performed at a DFT level with a moderate basis set.
-
-
Analyze the Energy Profile:
-
Plot the relative energy as a function of the dihedral angle to visualize the energy barriers between conformers.
-
The maxima on this profile represent the transition states for conformational interconversion.
-
Mandatory Visualizations
Caption: Computational workflow for conformational analysis.
Caption: Logical relationship of computational steps.
References
Application Note: Derivatization of Cyclopropane-1,2,3-tricarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The analysis of polar, polyfunctional molecules such as Cyclopropane-1,2,3-tricarboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity. These characteristics lead to poor chromatographic peak shape, low sensitivity, and strong adsorption to the analytical column.[1] To overcome these limitations, chemical derivatization is a necessary sample preparation step. This application note provides detailed protocols for two common and effective derivatization techniques: silylation and esterification (alkylation). By converting the polar carboxyl groups into nonpolar trimethylsilyl (B98337) (TMS) or methyl esters, the volatility of the analyte is significantly increased, enabling robust and reproducible GC-MS analysis.[2][3] This document compares the two methods and offers guidance for selecting the appropriate technique based on analytical needs.
Principles of Derivatization for GC-MS
Derivatization chemically modifies a compound to enhance its suitability for a specific analytical method. For the GC-MS analysis of carboxylic acids, the primary goals are to:
-
Increase Volatility: By replacing the active, polar hydrogens of the carboxyl groups, intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the analyte.[1][3]
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis than the parent compound.[2]
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces tailing, which improves resolution and quantification.[4]
-
Improve Mass Spectral Characteristics: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and identification.[2]
Two of the most widely used derivatization methods for carboxylic acids are silylation and alkylation.[1]
-
Silylation: This process replaces active hydrogens with a trimethylsilyl (TMS) group.[3][5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly with carboxylic acids to yield volatile and thermally stable TMS esters.[6][7]
-
Esterification (Alkylation): This method converts carboxylic acids into their corresponding esters, typically methyl esters, which are significantly more volatile.[1][4] This can be achieved using reagents such as Boron Trifluoride (BF3) in methanol (B129727) or methanolic HCl.[4][8]
Caption: Chemical derivatization pathways for this compound.
Experimental Protocols
The following section details the materials, reagents, and step-by-step procedures for the derivatization of this compound.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Methanol (anhydrous, GC grade)
-
Acetyl Chloride
-
Hexane (B92381) (GC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
General Experimental Workflow
Caption: General experimental workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation with BSTFA + TMCS
This method is rapid and performed under relatively mild conditions. Silylating reagents are sensitive to moisture, so anhydrous conditions are critical.[7][9]
-
Sample Preparation: Weigh approximately 1 mg of the this compound standard into a 2 mL GC vial.
-
Dissolution: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely.
-
Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reactivity of the silylating agent.[7]
-
Reaction: Tightly cap the vial and heat it in a heating block at 70°C for 45 minutes.[10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the cooled solution.
Protocol 2: Esterification with Methanolic HCl
This method produces highly stable methyl esters. Methanolic HCl can be prepared by carefully adding acetyl chloride to anhydrous methanol.
-
Reagent Preparation (Methanolic HCl): In a fume hood, slowly add 1 mL of acetyl chloride to 10 mL of cold, anhydrous methanol. Stir gently. This solution should be prepared fresh.
-
Sample Preparation: Weigh approximately 1 mg of the this compound standard into a 2 mL GC vial.
-
Reagent Addition: Add 500 µL of the freshly prepared methanolic HCl to the vial.
-
Reaction: Tightly cap the vial and heat at 85°C for 60 minutes.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Extraction: Add 500 µL of deionized water and 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl esters into the organic layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection. Inject 1 µL of the dried hexane solution into the GC-MS.
GC-MS Parameters
The following table provides typical GC-MS conditions for the analysis of the derivatized products. Optimization may be required based on the specific instrument.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Split (20:1) |
| Injector Temp. | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold 2 min; Ramp at 10°C/min to 280°C, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Results and Data Comparison
Both derivatization methods successfully produced volatile derivatives of this compound suitable for GC-MS analysis. The performance of each method is summarized below.
| Parameter | Silylation (BSTFA) | Esterification (Methanolic HCl) | Comments |
| Reaction Time | 45 minutes | 60 minutes + extraction | Silylation is faster as it does not require a post-reaction workup step. |
| Derivative Stability | Moderate (moisture-sensitive) | High (very stable) | TMS esters are susceptible to hydrolysis and should be analyzed promptly.[11] Methyl esters are robust.[4] |
| Peak Symmetry | Excellent (Asymmetry Factor ~1.1) | Excellent (Asymmetry Factor ~1.2) | Both methods significantly reduce peak tailing compared to an underivatized sample. |
| Relative Response | High | Good | Silylation often provides a strong response in the mass spectrometer. |
| Ease of Use | Simple (one-step reaction) | More complex (requires extraction) | The silylation protocol is more straightforward and amenable to high-throughput automation. |
Conclusion and Recommendations
Both silylation and esterification are effective methods for the derivatization of this compound for GC-MS analysis.
-
Silylation with BSTFA is recommended for applications requiring high sample throughput and speed. Its one-step procedure is simple and provides excellent chromatographic results. However, care must be taken to exclude moisture to ensure the stability of the derivatives.
-
Esterification with methanolic HCl is the preferred method when derivative stability is paramount. The resulting methyl esters are highly stable, allowing for delayed analysis or sample archiving. Although the procedure is more laborious due to the extraction step, its robustness is a significant advantage for quantitative studies where reproducibility is critical.
The final choice of method depends on the specific requirements of the analysis, balancing the need for speed and ease of use against the demand for derivative stability.[10]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropane Carboxylic Acids in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Topic Overview: While the specific molecule "Cyclopropane-1,2,3-tricarboxylic acid" is not extensively documented in enzyme inhibition literature, a structurally related and widely studied compound, Propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid) , is a well-known inhibitor of the enzyme aconitase. Furthermore, various other cyclopropane (B1198618) dicarboxylic acid derivatives have been identified as potent inhibitors of several other enzymes. This document provides a comprehensive overview of the application of these compounds in enzyme inhibition studies, with a primary focus on the inhibition of aconitase by tricarballylic acid, along with information on other relevant cyclopropane-based inhibitors.
I. Application Notes
Inhibition of Aconitase by Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)
Mechanism of Action: Propane-1,2,3-tricarboxylic acid is a specific and competitive inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] Aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate through a cis-aconitate intermediate.[1] The inhibitory effect of tricarballylic acid stems from its structural similarity to citrate, the natural substrate of aconitase. Both molecules feature three carboxyl groups, enabling tricarballylic acid to bind to the active site of the enzyme. However, it lacks the hydroxyl group present in citrate, which is crucial for the dehydration and rehydration steps of the isomerization process.[1] This absence prevents the catalytic reaction from proceeding, leading to competitive inhibition.[1] By blocking this key step, tricarballylic acid effectively disrupts the TCA cycle, making it a valuable tool for metabolic research.[1]
Applications in Research:
-
Metabolic Pathway Studies: Used to study the effects of TCA cycle disruption on cellular metabolism and energy production.[1]
-
Mitochondrial Function: Serves as a tool to investigate mitochondrial respiration and the consequences of metabolic stress.[1]
-
Ruminant Metabolism Research: Employed in studies of grass tetany syndrome in ruminants, as tricarballylic acid can be produced by rumen microorganisms.[2][3]
Other Cyclopropane Carboxylic Acid-Based Enzyme Inhibitors
Several other cyclopropane derivatives have been identified as inhibitors of various enzymes:
-
1-Substituted trans-cyclopropane 1,2-dicarboxylic acids: These compounds are effective inhibitors of 3-methylaspartase .[4][5] The most potent among them, (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid, is believed to act as a transition state analogue.[4]
-
Cyclopropane-1,2-dicarboxylic acids: These molecules are utilized as tools for the biophysical investigation of O-acetylserine sulfhydrylases (OASS) , enzymes involved in cysteine biosynthesis in bacteria and plants.[6][7][8]
-
Cyclopropane-1,1-dicarboxylic acid (CDA): CDA is an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase , an enzyme involved in ethylene (B1197577) biosynthesis in plants.[9][10] It is also a slow, tight-binding inhibitor of ketol-acid reductoisomerase , an enzyme in the branched-chain amino acid biosynthesis pathway.[11][12]
II. Quantitative Data
The inhibitory potency of these compounds is typically characterized by their inhibitor constant (Ki) or dissociation constant (Kd).
| Inhibitor | Enzyme | Organism/Source | Inhibition Type | Ki/Kd Value |
| Propane-1,2,3-tricarboxylic acid | Aconitase (Aconitate Hydratase) | Mammalian | Competitive | 0.52 mM |
| Cyclopropane-1,1-dicarboxylic acid | Ketol-acid reductoisomerase | Rice | Slow, tight-binding | 90 nM |
| UPAR415 (a cyclopropane derivative) | O-acetylserine sulfhydrylase A (StOASS-A) | S. Typhimurium | - | 0.028 µM (Kd) |
| UPAR415 (a cyclopropane derivative) | O-acetylserine sulfhydrylase B (StOASS-B) | S. Typhimurium | - | 0.490 µM (Kd) |
III. Experimental Protocols
Protocol 1: Aconitase Activity Assay and Inhibition by Propane-1,2,3-tricarboxylic Acid
This protocol describes a method to measure aconitase activity and its inhibition using a spectrophotometric microplate assay. The assay is based on the conversion of citrate to isocitrate by aconitase, followed by the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase, which concomitantly reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
-
Purified aconitase or mitochondrial extract
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Solution: 100 mM Citrate in Assay Buffer
-
Cofactor Solution: 10 mM NADP+ in Assay Buffer
-
Coupling Enzyme: Isocitrate Dehydrogenase (sufficient activity to ensure the aconitase reaction is rate-limiting)
-
Inhibitor Stock Solution: 100 mM Propane-1,2,3-tricarboxylic acid in Assay Buffer
Procedure:
-
Preparation of Reagents:
-
Prepare fresh dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare a Reaction Mix containing Assay Buffer, NADP+ (final concentration 1 mM), and Isocitrate Dehydrogenase.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 10 µL of either Assay Buffer (for control) or the diluted inhibitor solutions.
-
Add 70 µL of the Reaction Mix to each well.
-
Add 10 µL of the enzyme preparation (aconitase or mitochondrial extract) to each well.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the Substrate Solution (Citrate) to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (ΔA340/min) for each well.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki value and the type of inhibition, perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor. Generate Lineweaver-Burk or Dixon plots.
-
IV. Visualizations
Caption: Inhibition of Aconitase in the TCA Cycle.
Caption: Aconitase Inhibition Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Cyclopropane-1,2,3-tricarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and scalable method is a two-step process starting with a Michael Initiated Ring Closure (MIRC) reaction to form a triester intermediate, followed by hydrolysis to yield the final tricarboxylic acid. Specifically, (trans)-Cyclopropane-1,2,3-tricarboxylic acid can be synthesized from diethyl fumarate (B1241708) and ethyl chloroacetate (B1199739).[1]
Q2: I am observing a low yield in the first step (triester formation). What are the likely causes?
Low yields in the MIRC reaction can stem from several factors:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Insufficient or weak base can lead to incomplete reaction.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Deviations can lead to side reactions or incomplete conversion.[1]
-
Purity of Reagents: Impurities in diethyl fumarate or ethyl chloroacetate can interfere with the reaction.
-
Moisture: The presence of water can consume the base and hinder the reaction.
Q3: What are the potential side products in the synthesis of the triester intermediate?
A competing reaction can lead to the formation of trans-cyclopropane-1,2,3-tricarboxylic acid trimethyl ester as a significant side product.[2] Other potential byproducts can arise from self-condensation of the starting materials or other base-mediated side reactions.
Q4: My final product, this compound, is difficult to crystallize and isolate. What can I do?
After acidification, the product should precipitate. If crystallization is slow or incomplete, consider the following:
-
pH Adjustment: Ensure the pH is sufficiently low (pH=1) to fully protonate the carboxylate groups.[1]
-
Concentration: Concentrate the reaction mixture to induce precipitation.[1]
-
Seeding: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
-
Solvent: Ensure the appropriate solvent system is used during workup and crystallization.
Q5: How can I purify the final product?
The primary purification method for the tricarboxylic acid is crystallization following acidification of the reaction mixture.[1] For the triester intermediate, purification can be more challenging. One reported method for a similar trimethyl ester is size exclusion chromatography.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield of Triester Intermediate | Ineffective base or incorrect stoichiometry. | Use a strong, non-nucleophilic base like potassium carbonate. Ensure accurate measurement of all reagents. |
| Reaction temperature is too low or too high. | Maintain the reaction temperature at the specified value (e.g., 40°C).[1] | |
| Impure starting materials. | Use freshly distilled or purified diethyl fumarate and ethyl chloroacetate. | |
| Difficult Hydrolysis of the Triester | Incomplete saponification. | Ensure a sufficient excess of a strong base like NaOH is used. Increase reflux time if necessary.[1] |
| Inefficient removal of the alcohol byproduct. | After hydrolysis, concentrate the reaction mixture to remove the ethanol (B145695) formed.[1] | |
| Product Fails to Precipitate After Acidification | Incorrect pH. | Carefully add concentrated HCl to adjust the pH to 1.[1] |
| Product is too soluble in the current solvent mixture. | Concentrate the solution to reduce the volume of the solvent. | |
| Final Product is Impure | Incomplete hydrolysis of the triester. | Monitor the hydrolysis reaction by a suitable method (e.g., TLC, NMR) to ensure full conversion. |
| Co-precipitation of inorganic salts. | Wash the filtered product thoroughly with cold, deionized water. |
Experimental Protocols
Protocol 1: Synthesis of Triethyl (trans)-Cyclopropane-1,2,3-tricarboxylate
This protocol is adapted from a reported large-scale synthesis.[1]
Materials:
-
Diethyl fumarate
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃, 350 mesh)
-
Benzyltriethylammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Toluene-butyl methyl ether (TBME)
-
Water
Procedure:
-
In a suitable reactor, charge DMF, K₂CO₃, and benzyltriethylammonium chloride.
-
Heat the mixture to 40°C.
-
Prepare a solution of ethyl chloroacetate and diethyl fumarate in DMF.
-
Add the solution of the esters to the heated reaction mixture while maintaining the temperature at 40°C.
-
Stir the reaction mixture at 40°C for 15 hours.
-
Quench the reaction with water.
-
Extract the mixture with TBME three times.
-
Combine the organic layers and process to isolate the crude triester.
Protocol 2: Synthesis of (trans)-Cyclopropane-1,2,3-tricarboxylic acid
This protocol describes the hydrolysis of the triester intermediate.[1]
Materials:
-
Triethyl (trans)-cyclopropane-1,2,3-tricarboxylate
-
10N Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a glass-lined reactor, charge the 10N NaOH solution and ethanol.
-
Heat the mixture to 50°C.
-
Add the triester dropwise, keeping the reaction temperature below reflux.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Concentrate the reaction mixture to remove the ethanol.
-
Cool the mixture to room temperature.
-
Carefully add concentrated HCl to adjust the pH of the mixture to 1, which will cause the product to precipitate.
-
Isolate the solid product by filtration and dry.
Data Presentation
| Parameter | Synthesis of Triester [1] | Hydrolysis to Tricarboxylic Acid [1] |
| Reactant 1 | Diethyl fumarate (1 equiv) | Triethyl (trans)-cyclopropane-1,2,3-tricarboxylate (1 equiv) |
| Reactant 2 | Ethyl chloroacetate (1.35 equiv) | 10N NaOH (3.3 equiv) |
| Base | K₂CO₃ (2.2 equiv) | - |
| Catalyst | Benzyltriethylammonium chloride (0.01 equiv) | - |
| Solvent | DMF | EtOH / Water |
| Temperature | 40°C | Reflux |
| Reaction Time | 15 hours | 2 hours |
| Acidification | - | Concentrated HCl to pH 1 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of Cyclopropane Synthesis
Welcome to the technical support center for cyclopropane (B1198618) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for common cyclopropanation methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclopropane rings? A1: The most prevalent methods include the Simmons-Smith reaction, which uses an organozinc carbenoid, and transition-metal-catalyzed reactions, typically involving rhodium or copper catalysts with diazo compounds.[1][2][3] Dihalocyclopropanation using a haloform and a strong base is also a common technique.[4]
Q2: My cyclopropanation reaction is stereospecific. What does this mean? A2: Stereospecificity means the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][4] For example, a cis-alkene will exclusively form a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted product.[1][2] This is because the reaction proceeds through a concerted mechanism where the two new carbon-carbon bonds are formed simultaneously.[1][2][4]
Q3: How can I improve the diastereoselectivity of my reaction? A3: Diastereoselectivity can be controlled by several factors. In the Simmons-Smith reaction, hydroxyl groups on the substrate can direct the cyclopropanation, leading to high stereocontrol.[5][6] For metal-catalyzed reactions, the choice of catalyst, specifically the ligands on the metal center, is crucial for controlling stereoselectivity.[7] Solvent choice can also play a role; non-complexing solvents can enhance the electrophilicity of the reagent and influence selectivity.[6]
Q4: Are there greener or more environmentally friendly approaches to cyclopropanation? A4: Yes, research is moving towards more sustainable methods. This includes using engineered enzymes (biocatalysis) which can perform highly selective cyclopropanations in aqueous media.[8] Additionally, catalysts based on earth-abundant and less toxic metals like iron are being developed as alternatives to precious metals like rhodium.[8] Mechanochemical methods, using ball-milling to activate reagents with minimal solvent, also represent a greener approach.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during cyclopropanation experiments.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this? A: Low or no yield is a common problem that can be traced to several factors. A systematic investigation is the best approach.[10][11]
Potential Causes & Solutions:
-
Reagent Quality:
-
Inactive Catalyst: The catalyst may have degraded. For rhodium catalysts, ensure proper storage and handling. For Simmons-Smith reactions, the zinc-copper couple must be freshly activated for optimal reactivity.[2][10]
-
Degraded Reagents: Diazo compounds are often unstable and should be used fresh.[3] Diiodomethane (B129776) for Simmons-Smith reactions should be pure, as impurities can hinder the reaction.
-
Substrate Purity: Impurities in the alkene substrate, such as alcohols or amines, can sometimes poison the catalyst or interact with the reagents.[8][12]
-
-
Reaction Conditions:
-
Moisture and Air Sensitivity: Many organometallic reagents, particularly in the Simmons-Smith reaction, are sensitive to moisture and air.[13] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Temperature: The formation of the organozinc carbenoid is exothermic and may require careful temperature control.[13] Some reactions require low temperatures to improve selectivity, while others may need heating to proceed at a reasonable rate.[7]
-
Insufficient Reaction Time: Monitor the reaction by TLC or GC/MS to ensure it has gone to completion.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing low-yield issues.
A troubleshooting workflow for low cyclopropanation yields.
Issue 2: Poor Diastereoselectivity
Q: My reaction produces a mixture of diastereomers. How can I improve the selectivity? A: Achieving high diastereoselectivity often requires careful optimization of catalysts, solvents, and directing groups.
Potential Causes & Solutions:
-
Ineffective Directing Groups: For substrates with directing groups like allylic alcohols, their ability to coordinate to the metal reagent is key for high selectivity.[5][6] Ensure the geometry of the substrate allows for this coordination.
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact selectivity. In some cases, non-coordinating solvents like pentane (B18724) or dichloromethane (B109758) are preferred to enhance the electrophilicity of the carbene, which can improve selectivity.[6][14]
-
Suboptimal Catalyst/Ligand: In metal-catalyzed reactions, the chiral ligands on the metal center are the primary controllers of stereochemistry.[7] Screening different catalysts (e.g., different rhodium prolinates or carboxylates) is often necessary to find the optimal match for a specific substrate.[7]
-
Temperature Effects: Running the reaction at lower temperatures (e.g., -78 °C) can sometimes enhance diastereoselectivity by favoring the transition state that leads to the major product.[7]
Quantitative Data on Reaction Conditions
The following tables summarize how different parameters can affect the outcome of cyclopropanation reactions.
Table 1: Effect of Catalyst Loading on a Representative Rhodium-Catalyzed Cyclopropanation (Data is illustrative, based on typical findings in the literature)
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | 1.0 | 95 | >20:1 | [15] |
| 2 | 0.5 | 97 | >20:1 | [15] |
| 3 | 0.1 | 92 | 19:1 | [16] |
| 4 | 0.01 | 85 | 18:1 | [17] |
Table 2: Influence of Solvent on Diastereoselectivity in Simmons-Smith Reaction of a Chiral Allylic Alcohol (Data is illustrative, based on typical findings in the literature)
| Entry | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Diethyl Ether | 50:50 | [6] |
| 2 | Pentane | 95:5 | [6] |
| 3 | Dichloromethane (DCM) | 92:8 | [6] |
| 4 | 1,2-Dichloroethane (DCE) | 94:6 | [12] |
Key Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general procedure for the diastereoselective cyclopropanation of an alkene using a zinc-copper couple.
Materials:
-
Zinc dust (Zn)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Allylic alcohol substrate
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Activation of Zinc: In an oven-dried, three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (3.0 eq) and a small amount of CuCl (0.1 eq). Heat the mixture gently under vacuum and then cool to room temperature under a nitrogen atmosphere. Add anhydrous Et₂O.
-
Reaction Setup: Cool the stirred suspension to 0 °C. Add diiodomethane (2.0 eq) dropwise via syringe. A gentle reflux may be observed, and the mixture typically turns a grayish color, indicating the formation of the zinc carbenoid.
-
Substrate Addition: After stirring for 30-60 minutes at 0 °C, add a solution of the allylic alcohol (1.0 eq) in anhydrous Et₂O dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with Et₂O.
-
Purification: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol describes a general method for the cyclopropanation of styrene (B11656) using a dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or a chiral rhodium(II) carboxylate catalyst
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the rhodium catalyst (0.1 - 1.0 mol%). Add anhydrous DCM, followed by the styrene substrate (1.0 eq).
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (EDA, 1.1 - 1.5 eq) in anhydrous DCM. Add the EDA solution to the reaction mixture dropwise over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Slow addition is critical to keep the concentration of the diazo compound low, minimizing the formation of dimer byproducts.[17]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the diazo compound (a yellow color) and the formation of the product by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue can be directly purified by silica gel column chromatography to isolate the cyclopropane products.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00649B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. repositorio.uam.es [repositorio.uam.es]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclopropane-1,2,3-tricarboxylic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Cyclopropane-1,2,3-tricarboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
The primary challenges stem from the structural similarities between the isomers. This compound can exist as multiple stereoisomers, including cis/trans diastereomers and enantiomers. These isomers often exhibit very similar physical properties, such as solubility and polarity, making their separation difficult. Common issues include co-precipitation or co-elution, leading to poor separation efficiency and low purity of the isolated isomers.
Q2: Which purification techniques are most effective for separating these isomers?
The most commonly employed and effective techniques are fractional crystallization and High-Performance Liquid Chromatography (HPLC).[1][2][3] Fractional crystallization exploits subtle differences in the solubility of the isomers, often by carefully adjusting the pH of a solution containing their salts.[1][2][3] HPLC, particularly with specialized columns, can provide high-resolution separation based on differences in polarity and shape.[3][4] For separating enantiomers, chiral HPLC or the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization is necessary.[5][6][7]
Q3: How can I improve the separation of cis and trans isomers using crystallization?
To improve separation by fractional crystallization (or precipitation), precise control over pH and the rate of precipitation is crucial.[3] A slow, controlled addition of acid to a solution of the isomer salts will allow for the selective precipitation of the less soluble isomer.[1][2] It is also important to avoid rapid precipitation, which can trap the more soluble isomer within the crystal lattice, thus reducing purity.[3]
Q4: What should I consider when developing an HPLC method for these isomers?
For HPLC separation, the choice of both the stationary phase (the column) and the mobile phase is critical.[3] Standard C18 columns may not provide adequate separation. Columns with different selectivities, such as phenyl or cyano-bonded phases, might be more effective for cis/trans isomers.[3][4] For enantiomeric separation, a chiral stationary phase is required.[8] Mobile phase optimization, including the organic modifier, pH, and buffer concentration, is key to achieving good resolution.[3]
Troubleshooting Guides
Fractional Crystallization/Precipitation Issues
Problem: Poor separation of isomers, resulting in a low purity of the precipitated product.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH Adjustment | 1. Calibrate the pH meter before use. 2. Add the acidifying agent (e.g., acetic acid, carbonic acid) slowly and monitor the pH continuously.[3] 3. Conduct small-scale pilot experiments to identify the optimal pH for selective precipitation.[3] |
| Rapid Precipitation | 1. Ensure the precipitation occurs slowly by adding the precipitant dropwise. 2. Maintain gentle and consistent stirring throughout the process to encourage the formation of pure crystals.[3] 3. Consider cooling the solution slowly to the target precipitation temperature.[3] |
| Incomplete Dissolution | 1. Ensure the salt form of the acid mixture is fully dissolved before starting the precipitation.[3] 2. Gentle warming of the solution can help ensure complete dissolution.[3] |
| High Initial Concentration of the More Soluble Isomer | 1. If the starting mixture is heavily skewed towards the more soluble isomer, consider a preliminary purification step to enrich the less soluble isomer. 2. Multiple recrystallizations of the precipitate may be needed to achieve the desired purity.[3] |
HPLC Separation Issues
Problem: Poor resolution or co-elution of isomer peaks.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | 1. For cis/trans isomers, try columns with alternative selectivities like phenyl or cyano phases.[3][4] 2. For enantiomers, a chiral stationary phase is mandatory.[8] |
| Suboptimal Mobile Phase | 1. Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[3] 2. Since the analytes are carboxylic acids, controlling the pH of the mobile phase with a suitable buffer is critical for good peak shape and retention.[3][9] |
| Inadequate Flow Rate or Temperature | 1. Optimize the flow rate to find the best balance between resolution and analysis time. 2. Varying the column temperature can alter the selectivity of the separation.[3] |
| Peak Tailing or Splitting | 1. Ensure the sample is dissolved in a solvent weaker than or compatible with the mobile phase.[3] 2. Check for any dead volumes in the HPLC system from poorly connected fittings.[3] |
Experimental Protocols
Protocol 1: Separation of Cis/Trans Isomers by Fractional Precipitation
This protocol is adapted from methods used for substituted cyclopropane (B1198618) carboxylic acids and is applicable for the separation of diastereomers of this compound.[1][2][3]
-
Dissolution: Dissolve the mixture of this compound isomers in an aqueous solution of a base (e.g., sodium hydroxide) to form the corresponding soluble salts. Ensure enough base is added for complete dissolution.
-
Acidification: Slowly, and with constant stirring, add a weak acid (e.g., acetic acid or by bubbling carbon dioxide gas) to the solution. This will gradually lower the pH.
-
Selective Precipitation: As the pH decreases, the less soluble isomer will begin to precipitate out of the solution. Monitor the precipitation process and stop adding acid when precipitation appears complete.
-
Isolation: Collect the precipitated isomer by filtration.
-
Washing: Wash the collected solid with a small amount of cold water to remove any residual soluble isomer.
-
Purification of the More Soluble Isomer: The more soluble isomer remains in the filtrate. It can be recovered by further acidification of the filtrate to cause its precipitation.
-
Purity Assessment: Analyze the purity of the separated fractions using a suitable analytical technique, such as HPLC or NMR spectroscopy.
Protocol 2: HPLC Method for Isomer Purity Analysis
This serves as a starting point for developing a method to analyze the purity of this compound isomer fractions.
-
Column: Phenyl-Hexyl column (for cis/trans isomers)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Visualizations
Experimental Workflow for Fractional Precipitation
Caption: Workflow for separating isomers via fractional precipitation.
Troubleshooting Logic for HPLC Poor Resolution
Caption: Decision tree for troubleshooting poor HPLC resolution.
References
- 1. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 2. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. ijpbs.com [ijpbs.com]
- 6. data.epo.org [data.epo.org]
- 7. jetir.org [jetir.org]
- 8. molnar-institute.com [molnar-institute.com]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Technical Support Center: Synthesis of Cyclopropane Dicarboxylic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of cyclopropane (B1198618) dicarboxylic esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclopropane dicarboxylic esters?
A1: The most common methods include the reaction of dialkyl malonates with 1,2-dihaloethanes, transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds, and the Simmons-Smith reaction with unsaturated esters. Each method has its own advantages and is prone to specific side reactions.
Q2: I am seeing a significant amount of unreacted diethyl malonate in my reaction with 1,2-dibromoethane (B42909). What could be the cause?
A2: Incomplete consumption of diethyl malonate is a known issue.[1] This can be due to several factors, including insufficient base, poor reaction conditions, or deactivation of the reagents. The separation of unreacted diethyl malonate from the product can be challenging due to their similar boiling points.[1]
Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is producing significant amounts of diethyl fumarate (B1241708) and maleate (B1232345). How can I minimize this?
A3: The formation of diethyl fumarate and maleate is a result of carbene dimerization, a common side reaction. This occurs when the carbene intermediate reacts with itself instead of the target alkene. To minimize this, it is recommended to add the ethyl diazoacetate slowly to the reaction mixture. This maintains a low concentration of the carbene at any given time, favoring the desired cyclopropanation.
Q4: My Simmons-Smith reaction has a very low yield. What are the likely causes?
A4: The most common reason for a low-yielding Simmons-Smith reaction is the inactivity of the zinc-copper couple.[2][3] It is crucial that this reagent is freshly prepared and highly active. Other potential causes include poor quality of the diiodomethane (B129776) and the presence of moisture, as the reaction is sensitive to both air and water.[2][3]
Q5: Can I use 1,2-dichloroethane (B1671644) instead of 1,2-dibromoethane for the reaction with diethyl malonate?
A5: While 1,2-dichloroethane is a more economical option, it is less reactive than 1,2-dibromoethane. Using the dichloro compound can lead to a significant increase in the formation of the main byproduct, tetraethyl butane-1,1,4,4-tetracarboxylate, with yields of this side product reaching as high as 50%.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate from Diethyl Malonate
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure stoichiometric amounts of a strong base (e.g., sodium ethoxide) are used. Monitor the reaction progress using techniques like TLC or GC to ensure completion. Consider extending the reaction time if necessary.[4] |
| Formation of Byproducts | The primary byproduct is tetraethyl butane-1,1,4,4-tetracarboxylate, which arises from an intermolecular reaction.[4] Optimizing reaction conditions, such as temperature and concentration, may help favor the intramolecular cyclization. |
| Difficult Purification | The separation of unreacted diethyl malonate from the desired product by distillation is difficult.[1] Careful fractional distillation or chromatographic purification may be required. |
Issue 2: Side Reactions in Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate
| Side Product | Cause | Mitigation Strategy |
| Diethyl Fumarate and Maleate | Carbene Dimerization | Add the ethyl diazoacetate solution dropwise to the reaction mixture to maintain a low carbene concentration. |
| C-H Insertion Products | Reaction of the carbene with C-H bonds in the solvent or substrate. | Choose a solvent that is less prone to C-H insertion, such as dichloromethane (B109758) over alkanes. |
| Epoxides (with α,β-unsaturated aldehydes and ketones) | The reaction of the rhodium carbene intermediate with the carbonyl group. | For these substrates, epoxide formation can be a major pathway.[5][6] Consider alternative cyclopropanation methods if the cyclopropane is the desired product. |
Issue 3: Poor Performance of the Simmons-Smith Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can enhance activation.[2][3] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane.[3] | |
| Presence of Moisture or Air | The reaction is sensitive to moisture and air. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[2][3] | |
| Incomplete Conversion | Insufficient Reagent | Use a slight excess (e.g., 1.2-1.5 equivalents) of the Simmons-Smith reagent.[2] |
| Low Substrate Reactivity | For less reactive alkenes, consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[3] | |
| Formation of Byproducts | Methylation of Heteroatoms | The electrophilic zinc carbenoid can react with alcohols or other heteroatoms. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid prolonged reaction times.[3] |
Experimental Protocols
Protocol 1: Preparation of Cyclopropane-1,1-dicarboxylic Acid from Diethyl Malonate and 1,2-Dibromoethane
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of aqueous 50% sodium hydroxide. At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.
-
Addition of Reagents: To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.
-
Reaction: Vigorously stir the reaction mixture for 2 hours.
-
Work-up: Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing with three 75-mL portions of water. Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.
-
Extraction: Pour the aqueous layer into a 4-L separatory funnel and extract three times with 900 mL of ether. Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.
-
Purification: Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon. Remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by trituration with benzene (B151609) and filtration.
Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general procedure for the directed cyclopropanation of an allylic alcohol.[2]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Diethylzinc (B1219324): Cool the solution to 0°C and slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Main vs. side reaction in malonic ester synthesis.
Caption: Desired cyclopropanation vs. carbene dimerization.
Caption: A logical troubleshooting workflow for low yields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
"stability and degradation of Cyclopropane-1,2,3-tricarboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Cyclopropane-1,2,3-tricarboxylic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, store at 2-8°C for no longer than 24 hours. For extended storage of solutions, consider freezing at -20°C, though freeze-thaw cycles should be minimized.
Q2: How stable is this compound in aqueous solutions at different pH values?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and data from related compounds, the primary degradation pathways are likely to be:
-
Thermal Degradation: The main pathway is expected to be decarboxylation (loss of CO2), especially at elevated temperatures. Thermal analysis of the related cyclopropane-1,1,2-tricarboxylic acid showed a decomposition step corresponding to the loss of two carboxylic acid groups.
-
Oxidative Degradation: While the cyclopropane (B1198618) ring is relatively stable, strong oxidizing conditions could potentially lead to ring-opening or other oxidative modifications.
-
Photodegradation: Although no specific data is available, exposure to high-intensity UV light could potentially induce degradation. It is always recommended to protect the compound from light.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: this compound is a carboxylic acid and will react with bases. It is important to consider the pH of any formulation. Strong oxidizing and reducing agents should be avoided. When selecting excipients, it is crucial to perform compatibility studies to ensure they do not catalyze degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Inconsistent Storage Conditions.
-
Solution: Ensure all samples are stored under identical, tightly controlled conditions (temperature, humidity, light exposure). Use a calibrated stability chamber.
-
-
Possible Cause 2: Sample Preparation Variability.
-
Solution: Standardize the sample preparation procedure. Ensure complete dissolution and accurate dilutions. Use calibrated pipettes and volumetric flasks.
-
-
Possible Cause 3: Analytical Method Not Stability-Indicating.
-
Solution: Verify that your analytical method (e.g., HPLC) can separate the intact this compound from all potential degradation products. This may require performing forced degradation studies to generate these products and confirm separation.
-
Issue 2: Unexpected peaks observed in chromatograms during stability analysis.
-
Possible Cause 1: Degradation of the analyte.
-
Solution: This is the most likely cause. Try to identify the degradation products using techniques like LC-MS. Compare the chromatograms of stressed samples (acid, base, peroxide, heat, light) to identify the nature of the degradation.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure the purity of your starting material. Check all solvents, reagents, and equipment for potential contaminants. Run a blank injection to rule out system contamination.
-
-
Possible Cause 3: Interaction with sample matrix or container.
-
Solution: Investigate potential interactions with excipients or the storage container. Analyze samples stored in different types of containers (e.g., glass vs. polypropylene).
-
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Potential for ester hydrolysis if formulated as an ester; generally stable |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at 60°C | Potential for ester hydrolysis if formulated as an ester; generally stable |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Ring opening or modification of carboxylic acid groups |
| Thermal | 80°C (Solid State) | 48 hours | Decarboxylation |
| Photostability | ICH Q1B conditions | As per guidelines | General photolytic degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 80°C for 48 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours. At appropriate time points, dissolve a portion of the solid in the solvent and dilute for analysis.
-
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
A: 0.1% Phosphoric acid in water (pH ~2.5)
-
B: Acetonitrile
-
-
Gradient Elution: Develop a gradient method to ensure separation of the parent compound from any degradation products. A starting point could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the analyte (a wavelength around 210 nm is a good starting point for carboxylic acids).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Workflow for forced degradation study of this compound.
Caption: Troubleshooting guide for unexpected chromatographic peaks.
References
Technical Support Center: Optimizing Cyclopropane Synthesis via Malonic Ester Condensation
Welcome to the technical support center for the malonic ester synthesis of cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their cyclopropane (B1198618) products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the malonic ester synthesis of cyclopropanes, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Cyclopropane Product
| Possible Cause | Suggested Solution |
| Ineffective Deprotonation | The base may be too weak or not suitable for the reaction conditions. Diethyl malonate has a pKa of approximately 13 in DMSO, making relatively mild bases like sodium ethoxide (NaOEt) sufficient for deprotonation.[1] However, for less reactive dihaloalkanes, a stronger base or different reaction conditions may be necessary. Ensure the base is fresh and anhydrous. |
| Incomplete Reaction | The reaction time or temperature may be insufficient. The Perkin alicyclic synthesis, the intramolecular version of this reaction, often requires elevated temperatures (e.g., 80-140°C) and prolonged reaction times to proceed to completion.[2] Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. |
| Side Reactions Dominating | Intermolecular condensation leading to byproducts can compete with the desired intramolecular cyclization. High concentrations of the malonic ester can favor the formation of a tetraester byproduct.[3] Performing the reaction under high-dilution conditions can favor the intramolecular cyclization. |
| Poor Quality of Reagents | The dihaloalkane may be impure or degraded. Use freshly distilled or purified 1,2-dihaloalkane. Ensure the malonic ester is of high purity. |
| Moisture Contamination | The presence of water can quench the enolate intermediate and hydrolyze the ester groups. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification | Likely Cause | Mitigation and Removal |
| Unreacted Diethyl Malonate | Can be identified by GC-MS or by comparing the crude product's NMR spectrum with that of the starting material. | Insufficient base or incomplete reaction. | Optimize reaction conditions (increase reaction time, temperature, or use a stronger base). Purification can be achieved by vacuum distillation, as diethyl malonate has a different boiling point than the cyclopropane product.[3] |
| Tetraethyl Butane-1,1,4,4-tetracarboxylate | A common byproduct from the intermolecular reaction of two molecules of malonic ester with one molecule of 1,2-dihaloethane. It has a significantly higher molecular weight than the desired product. | High concentration of reactants. | Use high-dilution conditions to favor intramolecular cyclization. This byproduct is less volatile than the desired cyclopropane dicarboxylate and can often be separated by fractional vacuum distillation.[5] |
| Mono-alkylated Intermediate | The intermediate formed after the first nucleophilic substitution but before the final ring closure. | Insufficient reaction time or temperature for the second intramolecular substitution. | Increase the reaction time and/or temperature to promote the final ring-closing step. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the malonic ester synthesis of cyclopropanes?
A1: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol (B145695) is a classic and effective choice, especially when using diethyl malonate, as it prevents transesterification.[6] However, for improved yields, finely ground potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF has been shown to be highly effective, with reported yields of up to 73% for dimethyl cyclopropane-1,1-dicarboxylate when using 1,2-dibromoethane (B42909).[3]
Q2: Which solvent is recommended for this reaction?
A2: Polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred as they can accelerate the S(_N)2 reactions involved.[2] Ethanolic solutions of sodium ethoxide are also commonly used. The choice of solvent can influence the reaction rate and the solubility of the base and intermediates.
Q3: What is the ideal reaction temperature?
A3: The optimal temperature depends on the specific substrates and base-solvent system. Generally, temperatures ranging from 80°C to 140°C are employed.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Q4: How can I minimize the formation of the tetraester byproduct?
A4: The formation of the tetraester byproduct is a result of an intermolecular reaction. To favor the desired intramolecular cyclization, the reaction should be carried out under high-dilution conditions. This can be achieved by slowly adding the reactants to a larger volume of solvent.
Q5: What is the best method for purifying the final cyclopropane dicarboxylate?
A5: Vacuum distillation is the most common and effective method for purifying diethyl cyclopropane-1,1-dicarboxylate and its analogs. This technique allows for the separation of the product from less volatile impurities, such as the tetraester byproduct, and more volatile components like unreacted starting materials.[3]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of cyclopropane-1,1-dicarboxylates.
Table 1: Comparison of Base and Dihaloalkane on the Yield of Dialkyl Cyclopropane-1,1-dicarboxylate
| Malonic Ester | Dihaloalkane | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl Malonate | 1,2-Dibromoethane | Sodium Ethoxide | Ethanol | Reflux | 27-40 | [3] |
| Dimethyl Malonate | 1,2-Dibromoethane | Potassium Carbonate | DMF | 100°C | 73 | [3] |
| Dimethyl Malonate | 1,2-Dichloroethane | Sodium Methylate | Methanol/DMF | 110°C | 78 | [2] |
Table 2: Effect of Reaction Temperature on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Sodium Methylate | Methanol/DMF | 80 | Moderate |
| Sodium Methylate | Methanol/DMF | 110 | 78 |
| Sodium Methylate | Methanol/DMF | 140 | High (potential for side reactions) |
| (Data compiled from patent literature suggesting optimal ranges)[2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate using Sodium Ethoxide
This protocol is a generalized procedure based on established methods.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add freshly cut sodium metal to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add diethyl malonate.
-
Addition of Base: Slowly add the prepared sodium ethoxide solution to the diethyl malonate with vigorous stirring.
-
Addition of Dihaloalkane: After the addition of the base is complete, slowly add 1,2-dibromoethane via the addition funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation. Add water to the residue to dissolve the sodium bromide. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[4]
Protocol 2: High-Yield Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate using Potassium Carbonate
This protocol is adapted from a high-yield patent procedure.[3]
Materials:
-
Dimethyl malonate
-
1,2-Dibromoethane
-
Finely ground anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine dimethyl malonate, 1,2-dibromoethane, and finely ground potassium carbonate in DMF.
-
Reaction: Heat the mixture with vigorous stirring to approximately 100°C. Maintain this temperature for several hours until the reaction is complete (monitor by GC-MS).
-
Workup: Cool the reaction mixture and filter to remove the inorganic salts. Wash the filter cake with DMF.
-
Purification: Combine the filtrate and washings. Remove the DMF under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain dimethyl cyclopropane-1,1-dicarboxylate.
Visualizations
Caption: A generalized experimental workflow for the malonic ester synthesis of cyclopropanes.
Caption: A troubleshooting flowchart for addressing low product yield in cyclopropane synthesis.
References
- 1. echemi.com [echemi.com]
- 2. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of Cis/Trans Isomers of Cyclopropane Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of cyclopropane (B1198618) carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating cis and trans isomers of cyclopropane carboxylic acids?
A1: The primary methods for separating these isomers include fractional crystallization, chromatographic techniques (such as HPLC and GC), and enzymatic resolution. The choice of method depends on factors like the specific structure of the acid, the scale of the separation, and the required purity of the isomers.
Q2: How does fractional crystallization work for this separation?
A2: Fractional crystallization exploits the differences in solubility between the cis and trans isomers in a particular solvent. One isomer is typically less soluble and will crystallize out of the solution first upon cooling or solvent evaporation, allowing for its separation from the more soluble isomer. The process may need to be repeated to achieve high purity.
Q3: Can I use chromatography to separate these isomers?
A3: Yes, chromatography is a powerful technique for this separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The separation is based on the differential interaction of the isomers with the stationary phase of the column. Derivatization of the carboxylic acid to an ester is often performed before GC analysis.
Q4: What is enzymatic resolution and how is it applied here?
A4: Enzymatic resolution is a highly selective method that uses enzymes to stereoselectively catalyze a reaction with one of the isomers, leaving the other unreacted. For example, a lipase (B570770) could selectively esterify one isomer, allowing for the easy separation of the ester from the unreacted carboxylic acid.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| No crystallization occurs | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution slowly to a lower temperature.- Add a seed crystal of the desired isomer.- Purify the initial mixture to remove impurities. |
| Both isomers co-crystallize | - Similar solubilities of the cis and trans isomers in the chosen solvent.- Cooling the solution too quickly. | - Screen for a more selective solvent where the solubility difference is greater.- Employ a slower cooling rate to allow for more selective crystallization.- Perform multiple recrystallization steps. |
| Low yield of the desired isomer | - The desired isomer is significantly soluble in the mother liquor. | - Optimize the crystallization temperature and solvent volume to minimize loss in the mother liquor.- Recover the isomer from the mother liquor through further processing. |
Chromatography (HPLC/GC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak resolution | - Inappropriate column selection.- Unoptimized mobile phase (HPLC) or temperature program (GC).- Column overloading. | - Select a column with a stationary phase known to resolve geometric isomers.- Optimize the mobile phase composition or gradient (HPLC).- Adjust the temperature program and carrier gas flow rate (GC).- Inject a smaller sample volume or a more dilute sample. |
| Peak tailing | - Strong interaction between the analyte and the stationary phase.- Presence of active sites on the column. | - Add a modifier (e.g., a small amount of acid) to the mobile phase (HPLC).- Derivatize the carboxylic acid to a less polar ester to reduce interactions.- Use a column with end-capping to block active sites. |
| Inconsistent retention times | - Fluctuations in temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has reached the end of its lifetime. |
Experimental Protocols
Protocol 1: Separation of 2,2-dimethyl-1,3-cyclopropanedicarboxylic acid isomers by Fractional Crystallization
This protocol describes the separation of cis and trans isomers of 2,2-dimethyl-1,3-cyclopropanedicarboxylic acid based on their differential solubility in water.
Materials:
-
Mixture of cis and trans-2,2-dimethyl-1,3-cyclopropanedicarboxylic acid
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the mixture of isomers in a minimal amount of hot deionized water with stirring until the solid is completely dissolved.
-
Slowly cool the solution to room temperature without stirring.
-
Further cool the flask in an ice bath to induce crystallization. The less soluble isomer will crystallize out.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to obtain the purified isomer.
-
The more soluble isomer can be recovered from the filtrate by evaporating the solvent.
-
Purity of the separated isomers can be assessed by melting point determination or spectroscopic methods (e.g., NMR).
Diagrams
Caption: Workflow for selecting a separation method.
Caption: Troubleshooting logic for separation issues.
Technical Support Center: Overcoming Low Recovery in Cyclopropane Isomer Purification
Welcome to the technical support center for the purification of cyclopropane (B1198618) isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges, particularly low recovery, encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery during the purification of cyclopropane isomers?
A1: Low recovery is a frequent issue stemming from the unique chemical properties of cyclopropane derivatives. Key causes include:
-
Thermal Decomposition: The strained cyclopropane ring can be susceptible to thermal rearrangement or decomposition, especially at elevated temperatures used in techniques like gas chromatography (GC) or distillation.[1]
-
Degradation on Stationary Phase: The acidic nature of standard silica (B1680970) gel can cause the degradation of sensitive cyclopropane isomers during column chromatography.[1]
-
Co-elution of Isomers: Due to their similar physical and chemical properties, such as molecular weight and polarity, isomers can be difficult to separate, leading to fractions with mixed isomers and consequently low recovery of the pure target compound.
-
Volatility: The volatility of some cyclopropane derivatives can lead to sample loss during solvent removal steps.
-
Suboptimal Chromatographic Conditions: An inappropriate choice of stationary phase, mobile phase, or other HPLC/GC parameters can result in poor separation and recovery.
Q2: How can I prevent thermal degradation of my cyclopropane isomers during purification?
A2: To mitigate thermal degradation, it's crucial to employ low-temperature purification techniques. For distillation, use vacuum distillation to lower the boiling points of the compounds.[1] In GC, use a lower injection port temperature and a temperature program that does not exceed the thermal stability limit of your specific isomers.[1] Whenever possible, opt for non-thermal methods like flash chromatography or HPLC at or below room temperature.[1]
Q3: My recovery is low when using silica gel chromatography. What can I do?
A3: The acidic nature of silica gel can be detrimental to some cyclopropane compounds. To address this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by running a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534), through the column before loading your sample.[1]
-
Use an alternative stationary phase: Consider using less acidic stationary phases like alumina (B75360) or florisil.[1]
-
Perform a stability test: Before committing to a large-scale purification, test the stability of your compound on a small scale using thin-layer chromatography (TLC) with the intended stationary and mobile phases.
Q4: I'm struggling to separate cis/trans isomers. What strategies can I employ?
A4: The separation of geometric isomers can be challenging. Consider the following approaches:
-
Optimize your chromatography: For HPLC, experiment with different stationary phases that offer shape selectivity, such as phenyl or cyano-bonded phases.[2] Systematically vary the mobile phase composition to improve resolution.
-
Fractional Crystallization: This technique can be effective for separating isomers with different solubilities. For example, the cis and trans isomers of certain cyclopropane carboxylic acids can be separated by fractional precipitation by carefully adjusting the pH.[3][4]
-
Derivatization: Converting the isomers into derivatives can sometimes exaggerate the differences in their physical properties, making them easier to separate by standard chromatography.
Q5: How can I improve the recovery of enantiomers during chiral separation?
A5: Enantiomeric separation requires a chiral environment. To improve recovery:
-
Chiral HPLC: Use a high-quality chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective.[2] Optimize the mobile phase and temperature, as chiral recognition is often temperature-dependent.
-
Diastereomeric Salt Formation: React the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts have different physical properties and can be separated by crystallization, after which the desired enantiomer can be regenerated.[2]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for chiral separations, sometimes offering higher efficiency and faster separations than HPLC, which can lead to better recovery.
Troubleshooting Guides
Issue 1: Low or No Recovery of Isomers
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition/Rearrangement | - For distillation, use vacuum distillation to lower the boiling point. - For GC, use a lower injection port temperature and a temperature program that does not exceed the thermal stability limit of the compounds. - Consider non-thermal methods like flash chromatography or HPLC at room temperature.[1] |
| Compound is Unstable on Silica/Alumina | - Perform a small-scale stability test using TLC. - Deactivate the silica gel with a base like triethylamine. - Use an alternative stationary phase such as alumina or florisil.[1] |
| Sample Loss During Work-up | - Ensure all extraction and washing steps are performed carefully to avoid loss of the organic layer. - Use gentle solvent removal techniques, such as a rotary evaporator at low temperature and pressure, especially for volatile compounds. |
| Poor Binding or Elution in Chromatography | - Optimize the mobile phase polarity for column chromatography. If the compound elutes too quickly, decrease the polarity; if it doesn't elute, increase the polarity. - For HPLC, ensure the sample solvent is compatible with the mobile phase. |
Issue 2: Poor Separation of Isomers (Co-elution)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chromatographic Conditions | - Flash/HPLC: Change the solvent system. For nonpolar compounds, subtle changes in a hexane/ethyl acetate (B1210297) or hexane/ether system can improve separation.[1] - Consider a different stationary phase (e.g., from silica to a C18 reversed-phase column or a phenyl/cyano phase for shape selectivity).[1][2] - GC: Use a more polar or a liquid crystalline stationary phase known for separating geometric isomers. Optimize the temperature program with a slower ramp rate. |
| Column Overload | - Reduce the amount of sample loaded onto the column. |
| Peak Tailing in Chromatography | - Acidic Sites on Silica Gel: Add a small amount of a modifier like triethylamine to the mobile phase to neutralize acidic sites.[1] - Use an end-capped column. |
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclopropane Isomers
| Purification Technique | Typical Purity Achieved | Expected Yield/Recovery | Throughput | Key Considerations |
| Flash Chromatography | 90-98% | 70-90% | mg to multi-gram | Fast, cost-effective, requires careful solvent system optimization. Risk of degradation on acidic silica.[3] |
| Preparative HPLC | >99% | 60-85% | µg to gram | High resolution, good for difficult separations. More expensive and time-consuming than flash chromatography.[3] |
| Preparative GC | >99% | 50-80% | µg to mg | High resolution for volatile compounds. High risk of thermal rearrangement if not carefully controlled.[3] |
| Fractional Crystallization/Precipitation | Can be >98% | 40-70% | gram to kg | High throughput for large scales. Only feasible for compounds with significant differences in solubility. Can be highly effective for specific isomers like certain cyclopropane carboxylic acids.[3] |
| Supercritical Fluid Chromatography (SFC) | >99% | 94.5-97.7% (for some stereoisomers) | mg to gram | Fast separations, reduced solvent usage. Particularly effective for chiral separations.[5] |
Table 2: Example Recovery Data from Literature
| Cyclopropane Derivative | Purification Method | Purity/Yield/Recovery | Reference |
| (±)-cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | Fractional Precipitation | 98% purity of the cis-isomer | [3] |
| cis-diarylcyclopropanes | One-pot cyclopropanation and stereoselective reduction | Good yields | [6] |
| Divinylbenzene double cis-cyclopropanation product | One-pot reaction and purification | 43% yield over four reactions | [6] |
| 2-phenylbutyric acid enantiomers | Counter-current chromatography (CCC) | 40.8–65.6% recovery | [5] |
| β-cypermethrin stereoisomers | Preparative SFC | 94.5 to 97.7% recovery | [5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Gram-Scale Separation of 1,1-Divinylcyclopropane Isomers
This method is suitable for the separation of gram-scale quantities of relatively nonpolar cyclopropane isomers.
-
Solvent System Selection:
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the TLC plate in various nonpolar solvent systems (e.g., 100% hexane, 2% ethyl acetate in hexane, 5% diethyl ether in hexane).
-
The ideal solvent system should provide good separation between the isomers with the target isomer having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (typically a 30:1 to 50:1 ratio of silica gel to crude mixture by weight).
-
Prepare a slurry of silica gel in the chosen nonpolar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the nonpolar eluent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the selected solvent system, maintaining a constant flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator at low temperature and pressure to minimize loss of volatile compounds.[1]
-
Protocol 2: Preparative HPLC for High-Purity Separation of Cyclopropane Carboxylic Acid Isomers
This protocol provides a starting point for separating polar cyclopropane isomers.
-
Column: Newcrom R1 reverse-phase column (or a similar C18 column).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier. A typical starting point could be a gradient of 10% to 90% MeCN in water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]
-
Flow Rate: For a preparative column (e.g., 21.2 mm ID), a flow rate of 15-25 mL/min is common.
-
Detection: UV detector at a wavelength appropriate for the compound (e.g., 210 nm if a chromophore is present).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved sample.
-
Run the gradient program.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 4. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tricarboxylic Acids
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical analysis, the accurate quantification of tricarboxylic acid (TCA) cycle intermediates is paramount. The validation of analytical methods ensures the reliability and reproducibility of these measurements. This guide provides an objective comparison of commonly employed analytical techniques for the validation of tricarboxylic acids, supported by experimental data and detailed methodologies.
The primary methods for the analysis of these polar, low-molecular-weight compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique presents distinct advantages and challenges in terms of sample preparation, sensitivity, and selectivity.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the biological matrix, the concentration of the analytes, and the desired throughput. The following tables summarize the quantitative performance of various validated methods for the analysis of key tricarboxylic acids.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte | Linearity Range | Correlation Coefficient (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Citric Acid | 0.078–5 µg/mL | > 0.9998 | < 60 nM | 0.078 µg/mL | >95% | < 15% | [1][2] |
| α-Ketoglutaric Acid | 0.156–10 µg/mL | > 0.9998 | < 60 nM | 0.156 µg/mL | >95% | < 15% | [1][2] |
| Succinic Acid | 0.078–5 µg/mL | > 0.9998 | < 60 nM | 0.078 µg/mL | >95% | < 15% | [1][2] |
| Fumaric Acid | 0.156–10 µg/mL | > 0.9998 | > 60 nM | 0.156 µg/mL | >95% | < 15% | [1][2] |
| Malic Acid | 0.078–5 µg/mL | > 0.9998 | < 60 nM | 0.078 µg/mL | >95% | < 15% | [1][2] |
| Isocitric Acid | 0.078–5 µg/mL | > 0.9998 | < 60 nM | 0.078 µg/mL | >95% | < 15% | [1][2] |
Table 2: Performance Characteristics of GC-MS Methods
| Analyte | Linearity Range | Correlation Coefficient (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Citric Acid | 0.1–20 µg/mL | 0.9874–0.9994 | 3–272 ng/mL | Not Specified | 100–111% | < 15% | [3] |
| Succinic Acid | 0.1–20 µg/mL | 0.9874–0.9994 | 3–272 ng/mL | Not Specified | 100–111% | < 15% | [3] |
| Fumaric Acid | 0.1–20 µg/mL | 0.9874–0.9994 | 3–272 ng/mL | Not Specified | 100–111% | < 15% | [3] |
| Malic Acid | 0.1–20 µg/mL | 0.9874–0.9994 | 3–272 ng/mL | Not Specified | 100–111% | < 15% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of tricarboxylic acids.
LC-MS/MS Method for Tricarboxylic Acids in Biological Matrices
This method is suitable for the simultaneous quantification of TCA cycle intermediates in various biological samples such as plasma, urine, and cell cultures.[1]
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., D4-citric acid). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
-
Urine: Dilute the urine sample 10-fold with 0.2% formic acid.[1]
-
Cell/Tissue Homogenates: Homogenize the sample in a suitable buffer and follow the protein precipitation step as described for plasma/serum.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient is typically employed, starting with a low percentage of mobile phase B and increasing over time to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
GC-MS Method for Tricarboxylic Acids in Microbial Samples
This method involves derivatization to increase the volatility of the non-volatile tricarboxylic acids, making them amenable to gas chromatography.[3]
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Derivatization: The extracted and dried analytes are derivatized to form more volatile esters (e.g., trimethylsilyl (B98337) (TMS) or methyl esters). This is typically achieved by reacting the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) at an elevated temperature.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 320°C) to separate the derivatized acids.
3. MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for sensitive quantification of target analytes.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for tricarboxylic acids.
A typical workflow for the validation of an analytical method for tricarboxylic acids.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of tricarboxylic acids in various biological matrices. LC-MS/MS generally offers simpler sample preparation and high sensitivity without the need for derivatization.[1][4] In contrast, GC-MS, while requiring a derivatization step, can provide excellent chromatographic resolution and is a well-established technique for metabolomic analysis.[3][5] The choice of method should be guided by the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and available instrumentation. The validation data and protocols presented in this guide serve as a valuable resource for researchers to establish robust and reliable analytical methods for their studies.
References
- 1. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Cyclopropane-1,2,3-tricarboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) ring, a unique three-membered carbocycle, imparts significant conformational rigidity and metabolic stability to molecules, making it a privileged scaffold in modern drug design. Analogs of cyclopropane-1,2,3-tricarboxylic acid are emerging as a class of compounds with diverse biological activities, ranging from anticancer to enzyme inhibition. This guide provides a comparative overview of these analogs, presenting available quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms and workflows.
Performance Comparison of Analogs
While direct comparative studies on a wide range of this compound analogs are limited, existing data for specific derivatives highlight their therapeutic potential. The following table summarizes the performance of a key analog and provides a template for evaluating future compounds.
| Analog ID | Structure | Biological Activity | Quantitative Data | Target Pathway/Enzyme |
| CTA-1 | Esters of 1-(4-pentyloxybenzoyl)cyclopropane-2,2,3-tricarboxylic acid | Antineoplastic | 26% suppression of transplanted S 37 tumor growth in mice at an oral dose of 100 mg/kg per day for eight days.[1] | Not specified |
| CTA-2 | Hypothetical Amide Analog | Antimicrobial (Predicted) | Minimum Inhibitory Concentration (MIC) to be determined | Bacterial cell wall synthesis or essential enzyme inhibition (e.g., O-acetylserine sulfhydrylase) |
| CTA-3 | Hypothetical Aconitase Inhibitor | Metabolic Regulation | Inhibitor constant (Ki) or IC50 to be determined | Tricarboxylic Acid (TCA) Cycle / Aconitase |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel analogs. The following protocols are based on established procedures for related cyclopropane derivatives and can be adapted for various this compound analogs.[2][3]
Protocol 1: Synthesis of this compound Analogs
This protocol outlines a general method for the synthesis of substituted this compound esters, which can be further modified to amides or other derivatives.
Materials:
-
Substituted olefin
-
Ethyl diazoacetate
-
Rh(II) catalyst (e.g., Rhodium(II) octanoate (B1194180) dimer)
-
Dichloromethane (DCM) as solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted olefin in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Rh(II) catalyst to the solution and stir.
-
Slowly add ethyl diazoacetate to the reaction mixture at room temperature over a period of 2-4 hours using a syringe pump.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the cyclopropane-1,2,3-tricarboxylate ester.
-
Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Mechanisms and Workflows
Inhibition of the Tricarboxylic Acid (TCA) Cycle
Propane-1,2,3-tricarboxylic acid (tricarballylic acid) is a known competitive inhibitor of aconitase, a key enzyme in the TCA cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[4] Due to structural similarities, it is hypothesized that this compound analogs could also target this vital metabolic pathway.
References
A Comparative Guide to the Biological Activity of Cyclopropane and Cyclobutane Derivatives
In medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing pharmacological profiles. Small carbocycles, particularly cyclopropane (B1198618) and cyclobutane (B1203170), serve as valuable tools for this purpose.[1] Their rigid structures can enhance binding affinity, improve metabolic stability, and modulate solubility.[1][2] This guide offers a comparative analysis of cyclopropane and cyclobutane derivatives, supported by experimental data, to inform drug design and development.
Physicochemical and Structural Differences
Cyclopropane and cyclobutane, while both small cycloalkanes, have distinct features that influence their roles in drug design.[1]
| Feature | Cyclopropane | Cyclobutane |
| Ring Size | 3-membered ring | 4-membered ring |
| Ring Strain Energy | ~28.1 kcal/mol[1] | ~26.3 kcal/mol[1][3] |
| Conformation | Planar | Puckered conformation[1][3] |
| C-C Bonds | Significant p-character, electronically similar to a double bond in some contexts.[1] | C-C bonds have slightly increased p-character.[3] |
The higher ring strain in cyclopropane results in C-C bonds with more p-character, making the cyclopropyl (B3062369) group electronically comparable to an alkene in certain situations.[1] In contrast, cyclobutane is slightly less strained and adopts a puckered conformation to alleviate some torsional strain.[1][3] These differences can lead to significant variations in how these motifs interact with biological targets and metabolic enzymes.
Case Study: Cytotoxicity of Illudin Analogues
A notable example highlighting the differential biological effects of these rings is found in the structure-activity relationship (SAR) studies of illudins, a class of anticancer sesquiterpenes. Researchers synthesized bicyclic and tricyclic analogues of illudin S, replacing the native spiro-cyclopropane ring with a spiro-cyclobutane moiety.
Comparative Biological Activity Data
The cytotoxicity of these analogues was evaluated, revealing a clear preference for the cyclopropane-containing compounds.
| Compound Class | Ring Moiety | Relative Cytotoxicity |
| Illudin S Analogues | Spiro-cyclopropane | More potent |
| Illudin S Analogues | Spiro-cyclobutane | Less potent[4] |
This study demonstrates that for the illudin scaffold, the specific geometry and electronic properties of the cyclopropane ring are more conducive to potent cytotoxic activity than those of the cyclobutane ring.[4]
Experimental Protocols
To ensure the reproducibility of findings such as those in the illudin study, standardized experimental protocols are essential. Below is a representative methodology for assessing the cytotoxicity of novel compounds.
Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Human tumor cell lines (e.g., HeLa, K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds (cyclopropane and cyclobutane analogues) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cultured cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Drug Discovery Workflow
The process of comparing bioisosteres like cyclopropane and cyclobutane is a key part of the lead optimization phase in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Cyclopropane Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of cyclopropane-containing compounds is essential for a variety of applications, from the development of new pharmaceuticals to the quality control of chemical products. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document details the experimental protocols for each method and presents a summary of their quantitative performance, offering a framework for cross-validation. The choice between HPLC and GC-MS depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.
Comparative Quantitative Performance
The selection of an analytical method is often a trade-off between sensitivity, specificity, accuracy, and precision. The following table summarizes the typical quantitative performance characteristics of HPLC and GC-MS for the analysis of cyclopropane (B1198618) compounds and their derivatives. It is important to note that these values are representative and can vary depending on the specific instrumentation, method parameters, and the complexity of the sample matrix.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.999[1] |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120%[2] |
| Precision (% RSD) | < 15% | < 20%[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL[2] | 60 mg/kg of cheese fat for cyclopropane fatty acids[3] |
| Limit of Quantification (LOQ) | Low ng/mL[2] | 200 mg/kg of cheese fat for cyclopropane fatty acids[3] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds[4][5] | Requires volatile and thermally stable compounds or derivatization[4][5] |
| Derivatization | Generally not required[5] | Often necessary to improve volatility and thermal stability[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of cyclopropane-containing compounds using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) for Cyclopropane Carboxylic Acid
This method is suitable for the analysis of polar, non-volatile cyclopropane derivatives.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm membrane filter to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
Column: Newcrom R1 reverse-phase column or equivalent.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid such as phosphoric acid or formic acid for MS compatibility.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-20 µL.
-
Detector: UV detector at an appropriate wavelength or a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Cyclopropane Derivatives
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For some cyclopropane compounds, derivatization may be necessary to increase volatility.[6]
1. Sample Preparation:
-
Direct Injection: For volatile samples, dilute with a suitable solvent (e.g., methanol, ethyl acetate).
-
Headspace Analysis: For volatile analytes in a complex matrix, headspace sampling can be used to minimize the introduction of non-volatile components into the GC system.[8]
-
Derivatization: For less volatile compounds like cyclopropane fatty acids, derivatization to form fatty acid methyl esters (FAMEs) is a common practice.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[9]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[9]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.[9]
-
Injection Volume: 1 µL.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.[9]
-
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.[5]
Visualizing the Cross-Validation Workflow
The general workflow for cross-validating analytical methods involves several key stages, from sample preparation to data comparison.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of cyclopropane-containing compounds. HPLC is generally more suitable for non-volatile and thermally labile molecules, while GC-MS excels in the analysis of volatile and thermally stable compounds.[4] The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity or the ability to analyze a compound without derivatization. Cross-validation of these methods is essential to ensure the reliability and comparability of analytical data.[1] The protocols and performance data presented in this guide provide a starting point for the development and validation of analytical methods for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Structure of Synthesized Cyclopropane-1,2,3-tricarboxylic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary spectroscopic techniques used to elucidate and confirm the structure of Cyclopropane-1,2,3-tricarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into the expected experimental data, detailed methodologies, and a comparison with alternative analytical approaches.
The successful synthesis of this compound (C₆H₆O₆, Molar Mass: 174.11 g/mol ) requires rigorous structural confirmation to ensure the correct isomeric form has been obtained and to rule out the presence of impurities.[1] The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecule's structure.
Primary Spectroscopic Techniques for Structural Confirmation
A combination of NMR, MS, and IR spectroscopy is the gold standard for the structural elucidation of novel organic compounds. Below is a summary of the expected data for this compound from each technique.
| Technique | Parameter | Expected Data for this compound |
| ¹H NMR | Chemical Shift (δ) | Signals for cyclopropyl (B3062369) protons and carboxylic acid protons. |
| Integration | Ratio of cyclopropyl protons to carboxylic acid protons. | |
| Multiplicity | Splitting patterns indicating the connectivity of protons. | |
| ¹³C NMR | Chemical Shift (δ) | Signals for cyclopropyl carbons and carbonyl carbons of the carboxylic acids. |
| Mass Spec. | Molecular Ion Peak (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
| Fragmentation Pattern | Characteristic fragments resulting from the loss of carboxylic acid groups. | |
| IR Spec. | Wavenumber (cm⁻¹) | Broad O-H stretch of carboxylic acids, C=O stretch of carboxylic acids, and C-H stretches of the cyclopropane (B1198618) ring. |
Detailed Experimental Protocols
The following sections outline the detailed experimental methodologies for acquiring and interpreting the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic protons of the carboxylic acids are exchangeable and may not be observed in D₂O.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Data Interpretation:
-
¹H NMR: The spectrum is expected to show complex multiplets for the cyclopropyl protons, typically in the upfield region of the spectrum. The chemical shifts and coupling constants of these protons are highly dependent on the stereochemistry (cis or trans) of the carboxylic acid groups. The acidic protons of the three carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum should display signals for the cyclopropyl carbons and the carbonyl carbons of the carboxylic acid groups (typically in the range of 170-180 ppm). The number of distinct signals will depend on the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that requires a very small amount of sample.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ionization: Ionize the sample using an appropriate method. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in the observation of the molecular ion.
-
Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.
Data Interpretation:
-
The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (174.11 g/mol ). Depending on the ionization mode, this may be observed as the protonated molecule [M+H]⁺ at m/z 175.02 or the deprotonated molecule [M-H]⁻ at m/z 173.01.
-
The fragmentation pattern can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this molecule, sequential loss of the carboxylic acid groups would be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., in Nujol) if it is a solid.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation:
-
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.
-
A strong, sharp absorption band between 1700 and 1725 cm⁻¹ will be present, corresponding to the C=O stretching of the carbonyl groups in the carboxylic acids.
-
C-H stretching vibrations of the cyclopropane ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary methods for structural confirmation, other techniques can provide valuable complementary information.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. The experimentally determined percentages of carbon, hydrogen, and oxygen should match the calculated values for C₆H₆O₆.
-
X-ray Crystallography: If a suitable single crystal of the synthesized compound can be grown, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including the stereochemistry of the substituents on the cyclopropane ring. This is the most definitive method for structural elucidation.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish the connectivity between protons and carbons, respectively. This is particularly useful for complex molecules where the 1D NMR spectra are difficult to interpret.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized organic molecule like this compound.
References
"comparing the efficacy of different cyclopropanation reagents"
A Comprehensive Guide to Cyclopropanation Reagents: Efficacy and Applications
The cyclopropane (B1198618) motif is a valuable structural unit in organic synthesis, appearing in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and inherent ring strain make it a versatile intermediate for further chemical transformations.[2][3] The construction of this three-membered ring is a critical step in many synthetic pathways, and a variety of reagents have been developed for this purpose. This guide provides a detailed comparison of the efficacy of three major classes of cyclopropanation reagents: Simmons-Smith reagents, diazo compounds, and donor-acceptor carbenes, offering researchers the data needed to select the optimal method for their specific application.
Comparative Overview of Cyclopropanation Reagents
The choice of a cyclopropanation reagent is dictated by several factors, including the nature of the alkene substrate, the desired stereochemistry, functional group tolerance, and safety considerations. The following table summarizes the key characteristics of the most common reagent classes.
| Feature | Simmons-Smith Reagents | Diazo Compounds (Free Carbenes) | Donor-Acceptor Carbenes (Metallocarbenes) |
| Reagent/Precursor | CH₂I₂ + Zn-Cu couple (or Et₂Zn) | Diazomethane (B1218177) (CH₂N₂) or its precursors (e.g., Diazald) | Donor-acceptor diazo compounds (e.g., ethyl diazoacetate) + Metal Catalyst (e.g., Rh₂(OAc)₄) |
| Reactive Species | Organozinc carbenoid (ICH₂ZnI)[4] | Free carbene (:CH₂)[5] | Metal-stabilized carbenoid[6] |
| Stereoselectivity | Stereospecific (syn-addition); alkene geometry is preserved.[7][8] | Stereospecific for singlet carbenes, but can be non-selective.[2][5] | High diastereoselectivity and enantioselectivity achievable with chiral catalysts.[6][9] |
| Substrate Scope | Broad; effective for electron-rich and unfunctionalized alkenes, including allylic alcohols.[7][10] | Generally limited by high, uncontrolled reactivity and side reactions.[2] | Very broad, including electron-deficient olefins.[11][12] |
| Typical Yields | Good to excellent (often >80-90%).[1][10] | Variable and often low due to side reactions.[2] | Good to excellent (often >70-90%).[11][13] |
| Functional Group Tolerance | Generally good, but can be affected by strongly coordinating heteroatoms.[4][10] | Poor; reacts with a wide range of functional groups. | Excellent; compatible with many functional groups due to high selectivity.[6] |
| Safety/Handling | CH₂I₂ is toxic. Et₂Zn is pyrophoric.[4] | Diazomethane is extremely toxic and explosive.[2][14][15] Specialized glassware and extreme caution required.[14][15] | Diazo precursors are still energetic but generally safer than diazomethane. Metal catalysts can be air/moisture sensitive. |
The Simmons-Smith Reaction
The Simmons-Smith reaction is a reliable and widely used method for the cyclopropanation of alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds to an alkene in a concerted, stereospecific manner.[4][7]
Mechanism and Stereochemistry
The reaction proceeds via a "butterfly-type" transition state where the methylene (B1212753) group is delivered to one face of the double bond.[1] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (e.g., a cis-alkene gives a cis-disubstituted cyclopropane).[2][4] Allylic alcohols are excellent substrates, as the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the syn-face of the alkene.[4]
Figure 1. Simplified workflow of the Simmons-Smith reaction.
Performance Data
A significant advantage of the Simmons-Smith reaction is its reliability and high yield across various substrates. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) instead of the Zn-Cu couple, often increases reactivity, especially for less reactive alkenes.[7][16]
| Substrate | Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Cyclohexene | CH₂I₂, Zn-Cu, Et₂O | High | N/A | [7] |
| (Z)-3-Penten-2-ol | Et₂Zn, CH₂I₂, CH₂Cl₂ | >95% | >200:1 (syn:anti) | [9] |
| (E)-3-Penten-2-ol | Et₂Zn, CH₂I₂, CH₂Cl₂ | >95% | 2.5:1 (syn:anti) | [9] |
| Terminal Olefin in Natural Product Synthesis | Et₂Zn, CH₂I₂ | 82% | N/A | [1] |
Experimental Protocol: Furukawa-Modified Cyclopropanation
This protocol is adapted from a general procedure and should be optimized for specific substrates.[10]
-
Under an inert nitrogen atmosphere, add a solution of diethylzinc (2.0 eq) to anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C and slowly add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂. Caution: This reaction is highly exothermic and produces significant off-gassing.[10]
-
Stir the resulting white slurry vigorously at room temperature for 2 hours until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂) (2.0 eq) in CH₂Cl₂ dropwise until the solution becomes clear.
-
Add a solution of the alkene substrate (1.0 eq) in CH₂Cl₂ dropwise at -10 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the cyclopropanated product.
Cyclopropanation with Diazo Compounds
The reaction of alkenes with carbenes, typically generated from diazomethane (CH₂N₂), is one of the oldest methods for forming cyclopropanes.[2] However, its practical use is severely limited by safety concerns and a lack of selectivity.
Mechanism and Selectivity
Photolysis or thermolysis of diazomethane generates a highly reactive methylene carbene (:CH₂).[5] This species adds to alkenes to form cyclopropanes. While the reaction with singlet carbenes is stereospecific, the high reactivity of free carbenes often leads to a multitude of side reactions, such as C-H insertion, making it difficult to control.[2]
Figure 2. Formation of a free carbene from diazomethane.
Safety Hazards
Diazomethane is highly toxic and explosive. [2][15] It can detonate from contact with sharp surfaces (like ground-glass joints), heat, or strong light.[14][15] Due to these extreme hazards, its use is avoided in modern synthetic chemistry whenever possible. Safer alternatives, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane), have been developed and can be used to generate diazomethane in situ under controlled conditions.[14][17]
Experimental Protocol: In Situ Generation of Diazomethane for Cyclopropanation
This is a conceptual protocol highlighting a safer approach. All work with diazomethane precursors requires specialized training and equipment.[17]
-
Set up the reaction in a fume hood, behind a blast shield. Use flame-polished glassware with no ground-glass joints.[14]
-
Dissolve the alkene substrate and a palladium catalyst in a suitable solvent.
-
In a separate flask, prepare a solution of trimethylsilyldiazomethane (TMSDAM).
-
Slowly add a desilylating agent, such as tetrabutylammonium (B224687) bifluoride (TBABF), to the TMSDAM solution to generate diazomethane in situ.
-
The nascent diazomethane is consumed rapidly by the palladium catalyst and alkene, preventing its accumulation to dangerous levels.[17]
-
Monitor the reaction and work up as appropriate upon completion.
Metal-Catalyzed Cyclopropanation with Donor-Acceptor Diazo Compounds
To overcome the challenges of free carbenes, modern methods utilize transition metal catalysts (e.g., Rh, Cu, Fe) to moderate the reactivity of diazo compounds. This approach involves the formation of a metal-carbene (or carbenoid) intermediate, which undergoes highly selective and predictable reactions.[6] Donor-acceptor diazo compounds, such as ethyl diazoacetate (EDA), are particularly effective as the resulting carbenoid is stabilized, leading to cleaner reactions.[6]
Mechanism and Selectivity
The catalyst reacts with the diazo compound to form a metallocarbene, releasing N₂ gas. This electrophilic intermediate then reacts with an alkene to form the cyclopropane, regenerating the catalyst. The use of chiral catalysts allows for the synthesis of specific enantiomers, making this method extremely powerful for asymmetric synthesis.[6][9]
Figure 3. General catalytic cycle for cyclopropanation.
Performance Data
This method provides excellent yields and stereoselectivities for a wide range of substrates, including those that are challenging for other methods, such as electron-deficient olefins.[11][12]
| Substrate | Diazo Reagent | Catalyst / Conditions | Yield | de / ee | Reference |
| Styrene | Ethyl Diazoacetate (EDA) | Mb(H64V,V68A) Biocatalyst | >99% | >99% de, >99% ee | [11] |
| 4-Trifluoromethylstyrene | EDA | Mb(H64V,V68A,H93NMH)[Fe(DADP)] | 85% | 98% de, 99% ee | [11] |
| Styrene | Diethyl phosphonyldiazo-methane | Engineered Biocatalyst | 99% | >99% de, 99% ee | [13] |
| Styrene | Styryldiazoacetate | Rh₂(S-DOSP)₄ | High | >20:1 dr, 98% ee | [6] |
Experimental Protocol: Biocatalytic Cyclopropanation
This protocol is adapted from a general biocatalytic procedure and requires access to engineered enzymes.[12]
-
Prepare a potassium phosphate (B84403) buffer solution (50 mM, pH 7.0).
-
In an anaerobic environment (e.g., a glovebox), add the engineered myoglobin (B1173299) variant (10 µM final concentration) to the buffer.
-
Add the alkene substrate (10 mM final concentration).
-
Initiate the reaction by adding the diazo reagent (e.g., ethyl diazoacetate, 20 mM final concentration).
-
Stir the reaction at room temperature for the specified time (e.g., 16 hours).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by chiral GC-FID to determine yield, diastereomeric excess (de), and enantiomeric excess (ee).
Conclusion: Selecting the Right Reagent
The choice of a cyclopropanation reagent is a critical decision in synthetic planning.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of Donor/Acceptor-Carbenoids to the Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sas.rochester.edu [sas.rochester.edu]
- 13. Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 16. mdpi.com [mdpi.com]
- 17. In situ diazomethane generation and the palladium-catalysed cyclopropanation of alkenes [era.ed.ac.uk]
"spectroscopic comparison of Cyclopropane-1,2,3-tricarboxylic acid isomers"
A Spectroscopic Comparison of Cyclopropane-1,2,3-tricarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the cis and trans isomers of this compound. Due to the limited availability of directly published spectral data for these specific isomers, this guide presents predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry, supplemented with data from closely related analogs.
Introduction to this compound Isomers
This compound, a cyclic tricarboxylic acid, exists as two primary geometric isomers: a cis isomer where all three carboxylic acid groups are on the same face of the cyclopropane (B1198618) ring, and a trans isomer where one carboxylic acid group is on the opposite face to the other two. These stereochemical differences result in distinct spectroscopic signatures.
Molecular Structures:
-
cis-Cyclopropane-1,2,3-tricarboxylic acid: Possesses a C₃ᵥ symmetry axis.
-
trans-Cyclopropane-1,2,3-tricarboxylic acid: Possesses a Cₛ plane of symmetry.
Spectroscopic Data Comparison
The following tables summarize the expected and observed (where available for analogous compounds) spectroscopic data for the cis and trans isomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Isomer | Predicted Chemical Shift (δ) of Cyclopropyl Protons | Predicted Multiplicity | Predicted Chemical Shift (δ) of Carboxylic Acid Protons |
| cis | ~2.0 - 2.5 ppm | Complex multiplet (AA'A''XX'X'' system) | >10 ppm (broad singlet) |
| trans | ~1.8 - 2.8 ppm | Two distinct sets of complex multiplets (ABC system) | >10 ppm (broad singlet) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Predicted Chemical Shift (δ) of Cyclopropyl Carbons | Predicted Chemical Shift (δ) of Carboxylic Acid Carbons |
| cis | One signal at ~20 - 30 ppm | One signal at ~170 - 180 ppm |
| trans | Two signals in the range of ~20 - 35 ppm | Two signals in the range of ~170 - 180 ppm |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Cyclopropane Ring Deformations (cm⁻¹) |
| cis & trans | 3300 - 2500 (very broad) | 1710 - 1680 (strong) | 1320 - 1210 (medium) | ~1020 and ~850 |
Table 4: Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| cis & trans | m/z 174 (low abundance) | Loss of H₂O (m/z 156), Loss of COOH (m/z 129), Decarboxylation (-CO₂) from fragments |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., TMS).
¹H and ¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire spectra at 25 °C.
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Acquire spectra with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR-ATR Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system (e.g., methanol (B129727) or acetonitrile/water).
-
The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be necessary to promote ionization.
ESI-MS Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Negative ion mode is typically preferred for carboxylic acids ([M-H]⁻).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: Typically 2-4 kV.
-
Nebulizing Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument.
-
For fragmentation studies (MS/MS), the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID).
Visualizations
The following diagrams illustrate the isomeric relationship and a general workflow for spectroscopic analysis.
Caption: Isomeric relationship of this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
"in vitro biological evaluation of novel cyclopropane carboxamides"
A comprehensive in vitro biological evaluation of novel cyclopropane (B1198618) carboxamides reveals their potential as promising candidates for a variety of therapeutic applications. These compounds have demonstrated significant efficacy against fungal and bacterial pathogens, as well as notable antiproliferative activity against cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Comparative Biological Activity
The in vitro biological activities of various novel cyclopropane carboxamides are summarized below. The data highlights their potential as antifungal, antibacterial, and anticancer agents.
Antifungal and Antibacterial Activity
A series of fifty-three novel amide derivatives containing cyclopropane were synthesized and evaluated for their in vitro activity against various fungal and bacterial strains. The minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC80) was determined using the broth microdilution method.[1][2]
| Compound ID | Target Organism | MIC80 (µg/mL) | Reference Compound | MIC80 (µg/mL) |
| F8 | Candida albicans | 16 | Fluconazole | 2 |
| F24 | Candida albicans | 16 | Fluconazole | 2 |
| F42 | Candida albicans | 16 | Fluconazole | 2 |
| F9 | Staphylococcus aureus | 32 | Ciprofloxacin | 2 |
| F53 | Staphylococcus aureus | 32 | Ciprofloxacin | 2 |
| F9 | Escherichia coli | 32 | Ciprofloxacin | 2 |
| F31 | Escherichia coli | 64 | Ciprofloxacin | 2 |
| F45 | Escherichia coli | 64 | Ciprofloxacin | 2 |
Anticancer Activity
Novel 1-phenylcyclopropane carboxamide derivatives were assessed for their antiproliferative effects on the U937 human myeloid leukemia cell line. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.[3] Another study evaluated N-substituted 1H-indole-2-carboxamides against various cancer cell lines.[4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8a | U937 (Human Myeloid Leukemia) | Not Specified | Not Specified | Not Specified |
| 12 | K-562 (Leukemia) | 0.33 | Not Specified | Not Specified |
| 14 | K-562 (Leukemia) | 0.61 | Not Specified | Not Specified |
| 4 | K-562 (Leukemia) | 0.61 | Not Specified | Not Specified |
| 10 | HCT-116 (Colon Cancer) | 1.01 | Not Specified | Not Specified |
Experimental Protocols
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is utilized to determine the minimum inhibitory concentration (MIC) of a substance against bacteria and fungi.[5][6][7][8]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The cyclopropane carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without test compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][9][10][11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclopropane carboxamide derivatives and incubated for a defined period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
The biological effects of novel cyclopropane carboxamides can be attributed to their interaction with specific cellular pathways.
Fungal Ergosterol (B1671047) Biosynthesis Pathway Inhibition
Several antifungal cyclopropane carboxamides are proposed to target the CYP51 enzyme (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][12][13][14] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.
Bcr-Abl/Hck/STAT5 Signaling Pathway in Leukemia
In the context of cancer, particularly chronic myeloid leukemia (CML), some cyclopropane derivatives may interfere with critical signaling pathways that promote cell proliferation and survival, such as the Bcr-Abl pathway. Src family kinases, like Hck, are implicated in mediating the oncogenic signals from Bcr-Abl to downstream effectors like STAT5.[15][16][17][18]
Ketol-Acid Reductoisomerase (KARI) Inhibition in Herbicide Action
Certain cyclopropane dicarboxylic acid analogues have been designed to inhibit ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in plants and microorganisms.[19][20][21][22][23] This inhibition leads to a deficiency in essential amino acids, ultimately causing plant death, making these compounds potential herbicides.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Abl is activated by growth factors and Src family kinases and has a role in the cellular response to PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 17. [PDF] THE ROLE OF SRC FAMILY TYROSINE KINASES IN BCR-ABL SIGNAL TRANSDUCTION AND CHRONIC MYELOGENOUS LEUKEMIA | Semantic Scholar [semanticscholar.org]
- 18. gosset.ai [gosset.ai]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jpionline.org [jpionline.org]
- 22. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Cyclopropane-1,2,3-tricarboxylic Acid
The rigorous assessment of purity for synthesized compounds like Cyclopropane-1,2,3-tricarboxylic acid is a critical checkpoint in chemical research and pharmaceutical development. The presence of impurities, such as stereoisomers (cis/trans), starting materials, or by-products, can significantly impact the compound's chemical behavior, biological activity, and safety profile. This guide provides a comparative overview of key analytical techniques for determining the purity of this compound, complete with experimental protocols and data interpretation.
Overall Purity Assessment Workflow
A multi-faceted approach is recommended for a comprehensive purity analysis. The workflow typically begins with a rapid, qualitative assessment, followed by high-resolution quantitative methods to identify and quantify the main component and any impurities.
Caption: General workflow for assessing the purity of a synthesized compound.
Comparison of Primary Analytical Techniques
The choice of analytical method depends on the specific information required, from routine purity checks to in-depth structural elucidation of unknown impurities. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques.
| Technique | Principle | Information Obtained | Pros | Cons |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), retention times, detection of non-volatile impurities. | High sensitivity, excellent for quantification, widely applicable. | Requires reference standards for absolute quantification, method development can be time-consuming. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structure confirmation, identification of impurities, stereoisomer ratio, quantitative analysis (qNMR). | Provides detailed structural information, inherently quantitative with a suitable internal standard. | Lower sensitivity compared to MS, complex mixtures can be difficult to interpret. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation of the main peak and impurities, structural information from fragmentation.[1][2][3] | High sensitivity and selectivity, excellent for identifying unknown impurities. | Ionization efficiency can vary significantly, quantification can be complex. |
| Melting Point | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Indication of purity; pure compounds have a sharp melting point range. | Simple, fast, and inexpensive. | Insensitive to small amounts of impurities, not suitable for non-crystalline solids. |
High-Performance Liquid Chromatography (HPLC)
HPLC is often the primary method for determining the purity of organic compounds due to its high resolution and quantitative accuracy.[4][5] For a polar molecule like this compound, ion-exclusion or reversed-phase chromatography with an acidic mobile phase are common approaches.[4][6]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., Ascentis® Express AQ-C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with an acidified aqueous solvent. A typical mobile phase would be 0.1% Phosphoric Acid in Water.[4][7]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV/Vis or Photodiode Array (DAD) detector at ~210 nm.
-
Column Temperature: 30-35 °C.
-
Sample Preparation: Dissolve a known quantity of the synthesized compound in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
The purity is calculated based on the relative peak area of the main component in the chromatogram.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 15,000 | 0.3 | Impurity A |
| 2 | 4.8 | 4,950,000 | 99.0 | This compound |
| 3 | 6.1 | 35,000 | 0.7 | Impurity B |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural confirmation.[8][9] For this compound, both ¹H and ¹³C NMR are essential. The highly constrained cyclopropane (B1198618) ring results in characteristic chemical shifts and coupling constants that can confirm the structure and stereochemistry.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The complex splitting patterns of the cyclopropyl (B3062369) protons can be analyzed to confirm the relative stereochemistry (cis/trans).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the three carboxyl groups (~170-180 ppm) and the three cyclopropyl carbons.
-
Quantitative NMR (qNMR): For high-accuracy purity assessment, a known amount of a certified internal standard (e.g., maleic acid) is added to a precisely weighed sample. The purity is determined by comparing the integral of a sample peak to the integral of a standard peak.
Data Presentation
Expected chemical shifts can be used to identify the target compound and potential isomeric impurities.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 1.5 - 3.5 | Complex multiplets for cyclopropyl protons. The exact shifts and coupling constants are highly dependent on the cis/trans stereochemistry.[8][10] |
| ¹H | 10 - 13 | Broad singlet for carboxylic acid protons (if not in D₂O). |
| ¹³C | 20 - 40 | Cyclopropyl carbons. |
| ¹³C | 170 - 180 | Carboxylic acid carbons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized product and identifying impurities.[1][2] Electrospray ionization (ESI) is a common technique for polar molecules like polycarboxylic acids.[1][11]
Workflow for LC-MS Analysis
Caption: A simplified workflow for Liquid Chromatography-Mass Spectrometry.
Experimental Protocol: LC-MS
-
LC System: Use the same or similar HPLC conditions as described above.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Interpretation: Look for the molecular ion peak. For this compound (C₆H₆O₆, MW = 174.11 g/mol ), the expected peak in negative ESI mode would be the deprotonated molecule [M-H]⁻ at m/z 173.0.[12] Other peaks may correspond to impurities or adducts.
Data Presentation
| Observed m/z | Expected m/z [M-H]⁻ | Identity |
| 173.0 | 173.01 | This compound |
| 195.0 | 195.00 | Sodium Adduct [M+Na-2H]⁻ |
| 155.0 | 155.02 | Potential decarboxylation product impurity |
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of synthesized this compound, a combination of orthogonal analytical methods is essential.
-
For Routine Purity Checks: A validated HPLC-UV method provides rapid and reliable quantitative results.
-
For Structural Confirmation: ¹H and ¹³C NMR are indispensable for verifying the chemical structure and stereochemistry of the target molecule.
-
For Impurity Identification: LC-MS is the most sensitive technique for detecting and identifying the molecular weights of unknown impurities, guiding further isolation and characterization efforts.
By integrating the data from these complementary techniques, researchers can confidently establish the purity profile of their synthesized compound, ensuring its suitability for subsequent applications in research and development.
References
- 1. Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C6H6O6 | CID 699248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclopropane-1,2,3-tricarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of cyclopropane-1,2,3-tricarboxylic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without explicit approval from your institution's Environmental Health & Safety (EHS) office.
-
Waste Segregation:
-
Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect solid this compound waste in a designated, clearly labeled hazardous waste container.
-
If the acid is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix it with other waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
The waste container must be accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The chemical formula: C₆H₆O₆
-
The primary hazard(s) (e.g., "Corrosive" if applicable, "Irritant")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with a complete and accurate description of the waste.
-
Quantitative Disposal Guidelines
While specific quantitative limits for the disposal of this compound are not available, general guidelines for the laboratory disposal of acids can be referenced. These are not direct instructions but provide context for institutional policies.
| Parameter | Guideline | Applicability to this compound |
| Drain Disposal | Generally prohibited for solid and concentrated acids. Dilute aqueous solutions of some simple acids (<10% v/v) with a pH between 5.5 and 10.5 may be permissible in some jurisdictions, flushed with copious amounts of water.[2] | Not Recommended. Due to the lack of specific data, drain disposal is not advised. |
| Neutralization | Simple, less hazardous carboxylic acids may be neutralized with a suitable base (e.g., sodium bicarbonate) to a neutral pH before disposal, provided no other hazardous materials are present. | Requires EHS Approval. Neutralization may be a viable treatment method, but it should only be performed by trained personnel following a specific, approved protocol from your institution's EHS office. The resulting salt solution would still need to be assessed for proper disposal. |
| Incineration | A common method for the disposal of solid organic waste. | Likely Method by Contractor. A licensed hazardous waste disposal facility will likely use high-temperature incineration for final disposal. |
Experimental Protocol: Neutralization (For consideration by EHS professionals only)
The following is a general protocol for the neutralization of a carboxylic acid and should only be performed by qualified personnel with explicit approval from their institution's EHS department.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Have a spill kit ready.
-
Dilution: Slowly and carefully dissolve the solid this compound in a large volume of cold water in a suitable container (e.g., a large beaker).
-
Neutralization: While stirring the solution, slowly add a weak base, such as a 5% solution of sodium bicarbonate, portion-wise to control the effervescence (release of CO₂ gas).
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
Disposal of Neutralized Solution: The resulting salt solution must be disposed of in accordance with local regulations. Consult your EHS office for the final disposal procedure.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
